Hidrosmin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLWVOTXWXNAM-WTNNCJBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151237 | |
| Record name | Hidrosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115960-14-0 | |
| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hidrosmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hidrosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hidrosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIDROSMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hidrosmin's Mechanism of Action in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent clinically utilized in the management of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its multifaceted effects on the vascular endothelium. This technical guide delineates the core mechanisms of action of this compound in endothelial cells, focusing on its role in modulating nitric oxide bioavailability, inflammatory responses, and oxidative stress. The information presented herein is a synthesis of preclinical data, intended to provide a comprehensive resource for researchers and professionals in the field of vascular biology and drug development. This document details the signaling pathways influenced by this compound, provides quantitative data from key experimental findings, and outlines the methodologies for the cited experiments.
Core Mechanisms of Action
This compound exerts its vasculoprotective effects on endothelial cells through three primary mechanisms:
-
Stimulation of Endothelial Nitric Oxide Synthase (eNOS): this compound enhances the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health, by promoting the activation of eNOS.
-
Anti-inflammatory Activity: The compound mitigates inflammatory responses in the vasculature by downregulating the expression of pro-inflammatory genes.
-
Antioxidant Properties: this compound contributes to the reduction of oxidative stress by modulating the expression of genes involved in the cellular redox balance.
These mechanisms collectively contribute to improved endothelial function, reduced vascular permeability, and the attenuation of atherosclerotic processes.[1]
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity
A pivotal action of this compound on endothelial cells is the enhancement of nitric oxide (NO) production through the activation of endothelial nitric oxide synthase (eNOS).[1] This effect is primarily achieved via the phosphorylation of eNOS at its serine 1177 residue (p-eNOS Ser1177).
Signaling Pathway
While the precise upstream signaling cascade initiated by this compound is still under investigation, the phosphorylation of eNOS is strongly suggestive of the involvement of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a well-established regulator of eNOS activity in response to various stimuli. The proposed mechanism involves this compound activating PI3K, which in turn phosphorylates and activates Akt. Activated Akt then directly phosphorylates eNOS at Ser1177, leading to increased NO production.
Quantitative Data
The following tables summarize the quantitative effects of this compound on eNOS phosphorylation and NO production in Human Microvascular Endothelial Cells (HMEC-1).
Table 1: Time-Dependent eNOS Phosphorylation (Ser1177) in HMEC-1 Cells
| Treatment Time (minutes) | Fold Increase in p-eNOS (Ser1177) vs. Basal (Mean ± SEM) |
| 0 | 1.00 ± 0.00 |
| 30 | ~1.50 ± 0.25 |
| 60 | ~2.00 ± 0.30 |
| 90 | ~2.25 ± 0.40 |
| 120 | ~1.75 ± 0.20 |
Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]
Table 2: Dose- and Time-Dependent Nitric Oxide (NO) Production in HMEC-1 Cells
| This compound Conc. (mmol/L) | Time (hours) | NO Production (pmol/mg protein) (Mean ± SEM) |
| 0 (Basal) | 24 | ~100 ± 10 |
| 0.1 | 24 | ~150 ± 20 |
| 0.3 | 24 | ~200 ± 25 |
| 1 | 24 | ~250 ± 30 |
| 1 | 6 | ~125 ± 15 |
| 1 | 12 | ~175 ± 20 |
| 1 | 24 | ~250 ± 30 |
Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating the expression of genes involved in vascular inflammation. This is particularly relevant in hyperglycemic conditions, which are known to promote a pro-inflammatory state in the vasculature.[1]
Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is proposed to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of its target genes.
Quantitative Data
The following table summarizes the dose-dependent effect of this compound on the gene expression of inflammatory markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions. While this data is not from endothelial cells, it provides strong evidence for this compound's anti-inflammatory potential in vascular cells.
Table 3: Effect of this compound on High-Glucose-Induced Inflammatory Gene Expression in VSMC
| Gene | Treatment (24h) | Relative mRNA Expression (Arbitrary Units) (Mean ± SEM) | % Reduction vs. HG |
| Ccl2 | Basal | ~1.0 ± 0.1 | - |
| HG | ~4.5 ± 0.5 | 0% | |
| HG + this compound (0.1 mM) | ~3.0 ± 0.4 | ~33% | |
| HG + this compound (0.3 mM) | ~2.0 ± 0.3 | ~56% | |
| HG + this compound (1 mM) | ~1.5 ± 0.2 | ~67% | |
| Il1b | Basal | ~1.0 ± 0.1 | - |
| HG | ~3.0 ± 0.4 | 0% | |
| HG + this compound (0.1 mM) | ~2.5 ± 0.3 | ~17% | |
| HG + this compound (0.3 mM) | ~1.8 ± 0.2 | ~40% | |
| HG + this compound (1 mM) | ~1.2 ± 0.1 | ~60% |
Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]
Antioxidant Properties
This compound helps to restore the redox balance in vascular cells by downregulating pro-oxidant enzymes and upregulating antioxidant enzymes. This is crucial for protecting endothelial cells from oxidative damage, a key contributor to endothelial dysfunction.
Signaling Pathway
The antioxidant effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). It is proposed that this compound promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Quantitative Data
The following table shows the dose-dependent effect of this compound on the gene expression of redox balance markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions.
Table 4: Effect of this compound on High-Glucose-Induced Redox Balance Gene Expression in VSMC
| Gene | Treatment (24h) | Relative mRNA Expression (Arbitrary Units) (Mean ± SEM) |
| Nox1 (Pro-oxidant) | Basal | ~1.0 ± 0.1 |
| HG | ~2.5 ± 0.3 | |
| HG + this compound (1 mM) | ~1.2 ± 0.2 | |
| Sod1 (Antioxidant) | Basal | ~1.0 ± 0.1 |
| HG | ~0.5 ± 0.05 | |
| HG + this compound (1 mM) | ~0.9 ± 0.1 | |
| Cat (Antioxidant) | Basal | ~1.0 ± 0.1 |
| HG | ~0.6 ± 0.07 | |
| HG + this compound (1 mM) | ~1.1 ± 0.15 |
Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: Human Microvascular Endothelial Cells (HMEC-1) are cultured in MCDB 131 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mmol/L L-glutamine, 10 ng/mL epidermal growth factor, and 1 µg/mL hydrocortisone.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are serum-depleted for 24 hours and then treated with this compound at the desired concentrations (0.1-1 mmol/L) for the specified time periods.
Western Blot for eNOS Phosphorylation
-
Lysis Buffer: Cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-phospho-eNOS (Ser1177) (e.g., BD Biosciences, Cat# 612392) and mouse anti-total eNOS (e.g., Cell Signaling Technology, Cat# 9572).
-
Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Detection: Chemiluminescence detection system.
-
Quantification: Densitometric analysis of protein bands, with phosphorylated eNOS values normalized to total eNOS expression.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (a stable product of NO oxidation) in cell culture supernatants.
-
Reagents: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Procedure:
-
Collect cell culture supernatants after treatment with this compound.
-
Add Griess reagent to the supernatants in a 96-well plate.
-
Incubate at room temperature to allow for color development (azo dye formation).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.
-
Normalize NO production to the total protein concentration of the corresponding cell lysates.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from treated endothelial cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe RNA to cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., CCL2, IL1B, NOX1, SOD1, CAT) and a housekeeping gene for normalization (e.g., 18S rRNA or GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vitro Endothelial Permeability Assay (Transwell Assay)
-
Setup: Seed endothelial cells onto the microporous membrane of a Transwell insert and culture until a confluent monolayer is formed.
-
Treatment: Add this compound to the upper chamber and/or a permeability-inducing agent (e.g., thrombin, VEGF) to the lower chamber.
-
Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber. After a defined incubation period, measure the concentration of the tracer in the lower chamber using a fluorescence plate reader.
-
Analysis: A decrease in the amount of tracer that has passed through the monolayer indicates an increase in barrier function and reduced permeability.
Conclusion and Future Directions
This compound demonstrates significant vasculoprotective effects on endothelial cells by enhancing eNOS activity, and exerting anti-inflammatory and antioxidant properties. The proposed involvement of the PI3K/Akt, NF-κB, and Nrf2 signaling pathways provides a strong foundation for understanding its molecular mechanisms.
Future research should focus on:
-
Elucidating the direct upstream molecular targets of this compound in endothelial cells.
-
Obtaining quantitative data on the effects of this compound on the expression of inflammatory and antioxidant genes specifically in endothelial cells.
-
Quantifying the direct impact of this compound on endothelial barrier function and permeability in vitro.
-
Validating the proposed signaling pathways through targeted inhibition and knockdown experiments in endothelial cell models.
A deeper understanding of these aspects will further solidify the scientific rationale for the clinical use of this compound and may unveil new therapeutic applications for this synthetic flavonoid in the treatment of endothelial dysfunction-related pathologies.
References
A Technical Guide to the Synthesis and Chemical Characterization of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hidrosmin is a semi-synthetic flavonoid, derived from diosmin, and is recognized for its venoactive and vasoprotective properties in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to its precursor improves bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via hydroxyethylation of diosmin, detailed protocols for its chemical characterization using modern analytical techniques, and an exploration of its proposed mechanism of action. All quantitative data, experimental parameters, and workflows are presented in structured formats to facilitate comprehension and replication.
Synthesis of this compound
The principal method for synthesizing this compound is the hydroxyethylation of diosmin. This reaction introduces hydroxyethyl groups (-CH₂CH₂OH) onto the hydroxyl moieties of the diosmin molecule, typically under alkaline conditions.[1] The process requires careful control to maximize the yield of the desired product and minimize the formation of impurities, such as unreacted diosmin or over-hydroxylated products.[1][2]
General Reaction Scheme
The conversion of diosmin to this compound involves the reaction of diosmin with a hydroxyethylating agent, such as ethylene oxide or ethylene chlorohydrin, in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound from Diosmin.
Experimental Protocols for Synthesis
Two common protocols for the synthesis of this compound are detailed below, differing primarily in the reaction medium.[1][3]
Protocol 1: Synthesis in an Aqueous Medium [1]
-
Reactor Setup: Charge a reactor with a calculated amount of water, typically 2-4 times the weight of diosmin.
-
Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with stirring until fully dissolved.
-
Reactant Addition: Add the diosmin starting material to the alkaline solution.
-
Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.
-
Hydroxyethylation: Continuously add the hydroxyethylating agent (e.g., ethylene oxide or ethylene chlorohydrin) over the course of the reaction while monitoring the pH.
-
Monitoring: Track the reaction's progress via High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and adjust the pH to isolate the crude product.
Protocol 2: Synthesis in a Methanol Medium (Pressurized) [1][4]
-
Reactor Setup: In a pressurized reactor, add methanol as the reaction medium.
-
Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., triethylamine, 1.5-3.0% of diosmin weight), and the hydroxyethylating agent.
-
Reaction Conditions: Carry out the reaction under pressure (0.45-0.50 MPa) for 1-3 hours.[1]
-
Monitoring: Monitor the reaction's progress by HPLC.
-
Work-up: After completion, release the pressure and process the crude product for purification.
Synthesis Parameters and Yields
The following table summarizes typical quantitative parameters for the synthesis of this compound.
| Parameter | Aqueous Medium Method | Methanol Medium Method | Reference(s) |
| Reaction Medium | Water | Methanol | [3] |
| Base/Catalyst | NaOH or KOH (0.3-0.8% w/w of diosmin) | Triethylamine (1.5-3.0% w/w of diosmin) | [1] |
| Hydroxyethylating Agent | Ethylene Oxide (10-25% w/w) or Ethylene Chlorohydrin (20-35% w/w) | Ethylene Oxide (10-30% w/w) or Ethylene Chlorohydrin (20-40% w/w) | [1] |
| Temperature | 60 - 80 °C | Not specified (Pressurized) | [1] |
| Pressure | Atmospheric | 0.45 - 0.50 MPa | [1] |
| Reaction Time | 3 - 4 hours | 1 - 3 hours | [1] |
| Typical Yield | 75 - 85% | 85 - 95% | [3][4] |
Synthesis and Purification Workflow
The overall process from starting material to the final purified product involves multiple steps beyond the core reaction.
Caption: A typical workflow for the synthesis and purification of this compound.[3][4]
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.[5] This involves a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
This compound is typically a yellow to yellow-brown powder with improved water solubility compared to diosmin.[6][7]
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₃₆O₁₆ | [8][9] |
| Molecular Weight | 652.60 g/mol | [8][9] |
| CAS Number | 115960-14-0 | [8] |
| Appearance | Yellow to yellow-brown powder | [6] |
| Purity (Typical) | >85% (HPLC) | [4][7] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) HPLC is a critical technique for assessing the purity of this compound and quantifying it against its process-related impurities, such as the starting material, diosmin.[5][10]
Illustrative HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable diluent like methanol or a methanol/water mixture. Prepare working standards by serial dilution. Dissolve the test sample in the same diluent.[5]
-
Chromatographic Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the reference standard. Calculate the purity based on the peak area percentage.
| Parameter | Illustrative Value | Reference(s) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10] |
| Mobile Phase A | 0.1% Formic acid in Water | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | [5] |
| Gradient | A time-based gradient from high aqueous to high organic | [5] |
| Flow Rate | 1.0 mL/min | [5][10] |
| Column Temp. | 30 °C | [5] |
| Injection Vol. | 10 µL | [5] |
| UV Detection | 280 nm or 346 nm | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for the structural elucidation of this compound and the identification of unknown impurities, especially those present at low levels.[2][11] It provides molecular weight information and fragmentation patterns that are crucial for confirming chemical identity.[11]
Illustrative LC-MS/MS Protocol:
-
Forced Degradation (Optional): To identify potential degradation products, subject the this compound sample to stress conditions (acid/base hydrolysis, oxidation, heat).[11]
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the this compound sample in a methanol/water mixture.[2]
-
LC-MS/MS Analysis: Analyze the samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Interpretation: Identify this compound based on its accurate mass and characteristic fragment ions. Propose structures for unknown impurities by analyzing their fragmentation patterns.[11]
| Parameter | Illustrative Value | Reference(s) |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | [11] |
| Mobile Phase A | 0.1% formic acid in water | [11] |
| Mobile Phase B | 0.1% formic acid in acetonitrile | [11] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative | - |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | [11] |
| Scan Mode | Full Scan and MS/MS (data-dependent acquisition) | - |
Characterization Workflow
A systematic workflow is employed to ensure the comprehensive characterization of the synthesized this compound.
Caption: Experimental workflow for the chemical characterization of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through several mechanisms, primarily related to its vasoprotective and anti-inflammatory actions.[7][8] Its activity is closely linked to that of its parent compound, diosmin.[12] Studies suggest that this compound can reduce inflammation, oxidative stress, and cellular senescence in vascular tissues.[13][14]
Key proposed actions include:
-
Enhancement of Venous Tone: It may increase venous wall tone, reducing venous stasis.[7][15]
-
Improvement of Microcirculation: this compound can reduce capillary permeability and increase capillary resistance, which helps to decrease edema.[7][15]
-
Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory mediators and signaling pathways.[13][15] In experimental models of diabetic nephropathy, this compound treatment attenuated the inflammatory NF-κB and JAK/STAT signaling pathways.[13] It also reduced the expression of pro-inflammatory cytokines and chemokines like CCL2, IL-1β, and TNFα.[13][14]
-
Reduction of Oxidative Stress: this compound has been observed to suppress pro-oxidant enzymes (e.g., NOX1, NOX4) and enhance antioxidant systems, thereby improving the overall redox balance in tissues.[13][14]
Proposed Anti-inflammatory Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound mitigates inflammation at the cellular level.
Caption: Proposed inhibition of inflammatory pathways by this compound.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103408621A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN103601773A - Process for preparing this compound bulk drug - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 115960-14-0 [chemicalbook.com]
- 7. This compound.com [this compound.com]
- 8. CAS 115960-14-0: this compound | CymitQuimica [cymitquimica.com]
- 9. 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C30H36O16 | CID 3087722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound.com [this compound.com]
Hidrosmin Bioavailability and Pharmacokinetics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for optimal clinical development and formulation design. However, publicly available in vivo pharmacokinetic data specifically for this compound is limited. Therefore, this guide presents a detailed examination of the bioavailability and pharmacokinetics of its parent compound, diosmin, as a scientifically justified surrogate. Following oral administration, neither this compound nor diosmin is directly absorbed. Instead, they are metabolized by the intestinal microbiota to their active aglycone, diosmetin, which is then absorbed into the systemic circulation. This document provides a thorough summary of the in vivo pharmacokinetic parameters of diosmetin, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and typical study workflows.
Bioavailability and Pharmacokinetics of Diosmin (as metabolite Diosmetin)
Upon oral administration, diosmin is not detectable in plasma. It is rapidly hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is the moiety absorbed. The pharmacokinetic parameters described in literature are therefore those of diosmetin.
Pharmacokinetic Data in Healthy Volunteers
The following tables summarize the key pharmacokinetic parameters of diosmetin following single oral doses of various diosmin formulations to healthy volunteers.
Table 1: Pharmacokinetic Parameters of Diosmetin after a Single Oral Dose of Diosmin
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Source |
| Micronized Diosmin (Test Formulation, µSmin® Plus) | Not Specified | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 | Not Reported | [1][2] |
| Unformulated Micronized Diosmin (Reference) | Not Specified | 2.4 ± 1.9 | Not Reported | 31.9 ± 100.4 | Not Reported | [1][2] |
| Diosmin Tablets | 900 mg (single dose) | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 | 60.2 ± 85.7 | [3] |
| Diosmin Tablets | 900 mg (multiple doses) | 10.3 ± 6.3 | 6.1 ± 7.0 | 277.6 ± 143.8 | 102.5 ± 174.8 | [3] |
| Oral Diosmin | Not Specified | ~400 | 1 | Not Reported | 26 - 43 | [4][5] |
Note: There is significant variability in the reported pharmacokinetic parameters, which can be attributed to differences in formulation, dosage, and analytical methodologies.
Absorption, Metabolism, and Excretion
-
Absorption: Diosmin is poorly soluble and not directly absorbed. The first and crucial step for its bioavailability is the hydrolysis of the rhamnoglucoside moiety by intestinal microflora to form diosmetin.[1][6]
-
Metabolism: After absorption, diosmetin undergoes extensive metabolism, primarily through glucuronidation. Diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite in plasma.[7][8][9] Further degradation to phenolic acids also occurs.[4][5]
-
Distribution: Diosmetin exhibits a large volume of distribution (Vd) of approximately 62.1 L, indicating wide distribution into tissues.[4]
-
Elimination: The parent compound diosmin and its aglycone diosmetin are not found in urine. Elimination occurs primarily through the excretion of metabolites, mainly as glucuronic acid conjugates, in the urine.[4][5] The long elimination half-life, ranging from 26 to 43 hours, suggests potential enterohepatic circulation.[4][5]
Experimental Protocols
The following sections detail a representative experimental protocol for a bioequivalence study of an oral flavonoid formulation, based on studies conducted with diosmin.
Study Design
A typical study to assess the bioavailability and pharmacokinetics of a flavonoid like this compound or diosmin in healthy volunteers would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[1][6] A washout period of at least 14 days is maintained between the two treatment periods.[1]
Study Population
-
Inclusion Criteria: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Participants should have a Body Mass Index (BMI) within a normal range (e.g., 18.5-29.9 kg/m ²) and a body weight of at least 50 kg. All subjects are screened for good health through medical history, physical examination, and standard laboratory tests (hematology, biochemistry, and urinalysis).[10][11]
-
Exclusion Criteria: History of significant medical conditions, allergies to the study drug or related compounds, recent participation in other clinical trials, or consumption of medications that could interfere with the pharmacokinetics of the study drug. Consumption of grapefruit or its products is typically restricted before and during the study.[10]
Drug Administration and Blood Sampling
-
Administration: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.
-
Blood Sampling: Venous blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are collected at pre-dose (0 hours) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[10]
Bioanalytical Method
The quantification of diosmetin (the metabolite of this compound/diosmin) in plasma samples is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
An internal standard is added to each sample.
-
Enzymatic Hydrolysis: Since diosmetin circulates primarily as glucuronide conjugates, a deconjugation step is necessary. Plasma samples are incubated with β-glucuronidase/sulfatase to liberate free diosmetin.[1][6]
-
Extraction: The analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with tert-butyl methyl ether) or protein precipitation (e.g., with acetonitrile).[12][13]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of diosmetin and the internal standard.[13]
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, precision, accuracy, recovery, and stability.[14][15]
Visualizations
Metabolic Pathway of Diosmin
The following diagram illustrates the essential metabolic conversion of diosmin to its absorbable form, diosmetin, by the intestinal microbiota.
References
- 1. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinConnect | Bioavailability of Diosmin/Hesperidin (90/10) 500 mg [clinconnect.io]
- 12. akjournals.com [akjournals.com]
- 13. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Targets of Hidrosmin in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, has demonstrated significant therapeutic potential in managing conditions associated with inflammation and vascular insufficiency.[1][2] Its mechanism of action extends beyond simple venotonic effects, delving into the intricate molecular pathways that govern the inflammatory response. This technical guide provides a comprehensive overview of the molecular targets of this compound within key inflammatory signaling cascades, supported by available preclinical data. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the anti-inflammatory properties of this compound.
Core Molecular Targets and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways and molecular targets. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][4]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3][4] this compound has been shown to be a potent inhibitor of this pathway.[3][5]
Mechanism of Action:
-
Inhibition of NF-κB Translocation: this compound blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3] This prevents the activation of downstream target genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]
-
Modulation of Upstream Kinases: While the precise upstream targets are still under investigation, it is suggested that this compound may interfere with the activity of IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
The inhibitory effect of this compound on the NF-κB pathway is a central component of its anti-inflammatory activity, leading to a broad-spectrum reduction in inflammatory mediators.[3]
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. This pathway comprises several key kinases, including p38 and JNK, which are implicated in the production of inflammatory mediators.[3] this compound has been shown to inhibit the MAPK family of proteins, further contributing to its anti-inflammatory effects.[3]
Mechanism of Action:
-
Inhibition of p38 and JNK: this compound has been observed to reduce the phosphorylation and activation of p38 and JNK.[3] By inhibiting these kinases, this compound can block the downstream cascade that leads to the expression of pro-inflammatory genes.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for signaling initiated by a wide range of cytokines and growth factors.[4] Its over-activation is a hallmark of many inflammatory diseases. This compound has been found to attenuate this pathway, thereby reducing the inflammatory response.[4]
Mechanism of Action:
-
Inhibition of STAT3 Phosphorylation: Studies have demonstrated that this compound can decrease the phosphorylation of STAT3, a key transcription factor in this pathway.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target inflammatory genes.
Effects on Inflammatory Mediators and Cells
This compound's modulation of the aforementioned signaling pathways results in a significant reduction of various inflammatory mediators and influences the behavior of key inflammatory cells.
Downregulation of Pro-inflammatory Cytokines and Chemokines
This compound has been shown to decrease the expression of several pro-inflammatory cytokines and chemokines, including:
Inhibition of Inflammatory Enzymes
This compound also targets enzymes that are critical for the synthesis of inflammatory mediators:
-
Inducible Nitric Oxide Synthase (iNOS): By inhibiting iNOS, this compound reduces the production of nitric oxide (NO), a potent inflammatory mediator.[7]
-
Cyclooxygenase-2 (COX-2): this compound can suppress the expression of COX-2, an enzyme responsible for the production of prostaglandins involved in inflammation and pain.[7]
Modulation of Macrophage Polarization
Macrophages play a dual role in inflammation, with M1-polarized macrophages being pro-inflammatory and M2-polarized macrophages being anti-inflammatory. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.[3] This shift in polarization leads to a decrease in the secretion of pro-inflammatory mediators and an increase in the release of anti-inflammatory factors like IL-10.[3]
Quantitative Data Summary
While specific IC50 values are not consistently reported in the reviewed literature, the dose-dependent effects of this compound on various inflammatory markers have been documented. The following tables summarize the observed effects.
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene | Cell/Tissue Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| TNF-α | Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Downregulation | [9][10] |
| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] | |
| IL-6 | Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Downregulation | [9][10] |
| IL-1β | Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] |
| CCL2 | HK2 Cells | High Glucose/Cytokines | 0.1, 0.3, 1 mM | Dose-dependent downregulation | [4][5] |
| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] | |
| CCL5 | HK2 Cells | High Glucose/Cytokines | 0.1, 0.3, 1 mM | Dose-dependent downregulation | [4][5] |
| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] |
Table 2: Effect of this compound on Inflammatory Signaling Proteins
| Protein | Cell/Tissue Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| p-p65 (NF-κB) | Diabetic Kidney | Diabetes | 300 mg/kg/day (in vivo) | Reduced levels | [4][6] |
| p-STAT3 | Diabetic Kidney | Diabetes | 300 mg/kg/day (in vivo) | Reduced levels | [4][6] |
Experimental Methodologies
The following are descriptions of key experimental protocols commonly cited in studies investigating the effects of this compound.
Real-Time Polymerase Chain Reaction (RT-PCR)
This technique is used to quantify the gene expression of inflammatory markers.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, CCL2) and a housekeeping gene for normalization (e.g., 18S rRNA, GAPDH).[4][7]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Immunohistochemistry
This method is employed to visualize the localization and abundance of specific proteins in tissue sections.
Protocol Outline:
-
Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked to reduce background staining.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies specific to the target proteins (e.g., CD68 for macrophages, p-p65 for activated NF-κB).[6][7]
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate or fluorescent dye.
-
Microscopy: The stained sections are visualized and analyzed under a microscope.
Conclusion
This compound presents a multi-targeted approach to mitigating inflammation. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways underscores its potential as a robust anti-inflammatory agent. By downregulating a wide array of pro-inflammatory cytokines, chemokines, and enzymes, and by promoting an anti-inflammatory macrophage phenotype, this compound addresses multiple facets of the inflammatory cascade. For researchers and drug development professionals, a thorough understanding of these molecular targets is crucial for designing future studies to further elucidate its therapeutic applications and to develop novel anti-inflammatory strategies. Further research is warranted to delineate the precise upstream molecular interactions of this compound and to obtain more extensive quantitative data to refine its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic effects of this compound on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice [mdpi.com]
- 8. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WITHDRAWN: this compound Attenuates Inflammatory Response Induced by IL1β by Suppressing the Activation of NF-κB Involving Nrf2/HO1 Pathway in Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
In Vitro Antioxidant Activity of Hidrosmin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin, a synthetic derivative of the flavonoid diosmin, is a vasoprotective agent recognized for its therapeutic effects in venous disorders. Emerging evidence highlights its significant antioxidant properties, which are believed to contribute substantially to its pharmacological profile. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on its molecular mechanisms of action. While direct radical scavenging data is limited, extensive research demonstrates that this compound exerts its antioxidant effects primarily through the modulation of endogenous antioxidant defense systems and key signaling pathways. This guide summarizes the available data on this compound's impact on antioxidant enzyme activity and details the experimental protocols for assessing these effects. Furthermore, it visualizes the involved signaling pathways to provide a clear understanding of its mode of action.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[1] An imbalance between ROS production and the body's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties. This compound, a synthetic flavonoid, has demonstrated potent antioxidant effects that are closely linked to its anti-inflammatory actions.[2][3] This guide focuses on the in vitro evidence of this compound's antioxidant capabilities, providing a resource for researchers and professionals in drug development.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both indirect and potentially minor direct mechanisms.
Direct Radical Scavenging
As a flavonoid, the molecular structure of this compound, containing phenolic hydroxyl groups, suggests a capacity for direct scavenging of free radicals such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•), thereby terminating free radical chain reactions.[1] However, studies on the closely related compound diosmin indicate that its direct free-radical scavenging activity is moderate.[3] It is therefore postulated that the primary antioxidant mechanism of this compound is not direct radical quenching but rather the enhancement of cellular antioxidant defenses.
Indirect Antioxidant Effects: Modulation of Endogenous Antioxidant Enzymes
A significant body of evidence points to this compound's ability to upregulate the expression and activity of key antioxidant enzymes. This indirect mechanism is considered its principal mode of antioxidant action. In vitro and in vivo studies have shown that this compound treatment leads to an improved redox balance by enhancing the activity of the following enzymes:[4]
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[5]
-
Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[6]
By increasing the activity of these enzymes, this compound fortifies the cell's intrinsic defense against oxidative damage.
Data on Cellular Antioxidant Effects of this compound
| Parameter Assessed | Cell/Tissue Type | Treatment Conditions | Observed Effect of this compound | Reference(s) |
| Antioxidant Enzyme Gene Expression | ||||
| Superoxide Dismutase 1 (Sod1) | Mouse Aorta | Streptozotocin-induced diabetic mice | Upregulation of gene expression. | [4][7] |
| Catalase (Cat) | Mouse Aorta | Streptozotocin-induced diabetic mice | Upregulation of gene expression. | [4][7] |
| Pro-oxidant Enzyme Gene Expression | ||||
| NADPH Oxidase 1 (Nox1) | Mouse Aorta | Streptozotocin-induced diabetic mice | Downregulation of gene expression. | [4][7] |
| NADPH Oxidase 4 (Nox4) | Mouse Aorta | Streptozotocin-induced diabetic mice | Downregulation of gene expression. | [4][7] |
| Markers of Oxidative Stress | ||||
| Reactive Oxygen Species (ROS) | Diabetic Mouse Kidney | Dihydroethidium (DHE) staining | Decreased ROS levels. | [4] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Mouse Aorta | Immunoperoxidase staining | Significantly decreased oxidative DNA damage. | [7] |
| Malondialdehyde (MDA) | Endothelial Cells | Pre-treatment prior to H2O2 exposure (for Diosmin) | Lowered MDA levels, indicating protection against lipid peroxidation. | [8] |
Signaling Pathways Involved in this compound's Antioxidant Activity
This compound's influence on the cellular redox state is mediated by its interaction with key signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx. Studies suggest that this compound can activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.
Caption: this compound promotes the dissociation of the Nrf2-Keap1 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response. Oxidative stress is a potent activator of NF-κB, leading to a vicious cycle of inflammation and further ROS production. This compound has been shown to inhibit the activation of the NF-κB pathway.[1] By blocking the translocation of NF-κB to the nucleus, this compound reduces the transcription of pro-inflammatory cytokines and enzymes, such as NADPH oxidase, which are major sources of cellular ROS.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Hidrosmin: A Deep Dive into its Structure-Activity Relationship for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic derivative of the naturally occurring flavonoid diosmin, is a clinically important vasoprotective agent used in the treatment of chronic venous insufficiency. Its enhanced water solubility and potency compared to its precursor have made it a subject of significant interest. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting vascular and inflammatory diseases. While direct and extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes existing data on this compound, its precursor diosmin, and related flavonoids to elucidate the key structural features governing its biological activity.
Core Structure and Chemical Modifications
This compound is chemically known as 5,3'-di-O-(β-hydroxyethyl)diosmin. It is synthesized from diosmin, which is itself a glycoside of diosmetin. The primary structural difference between this compound and diosmin is the presence of hydroxyethyl groups on the 5 and 3' positions of the flavonoid backbone. This modification is key to its improved physicochemical and pharmacological properties.
The synthesis of this compound from diosmin typically involves an O-hydroxyethylation reaction under alkaline conditions. The reaction medium and conditions can influence the yield of the final product. For instance, using methanol as a reaction medium has been reported to produce a higher yield (85-95%) compared to water (75-85%)[1].
Structure-Activity Relationship (SAR) Analysis
Due to the limited availability of studies on a broad range of this compound derivatives, the following SAR analysis is a composite of direct comparisons between this compound and diosmin, and inferences drawn from the broader class of flavonoids.
The Role of the Hydroxyethyl Moieties
The introduction of the β-hydroxyethyl groups at the 5 and 3' positions is the most significant modification in the transformation of diosmin to this compound and is central to its enhanced therapeutic profile.
-
Enhanced Solubility and Bioavailability: The primary advantage conferred by the hydroxyethyl groups is the significant increase in water solubility compared to diosmin. This improved solubility is believed to contribute to better oral absorption and bioavailability, allowing for potentially lower therapeutic doses.
-
Increased Potency: Clinical studies have suggested that this compound may be more potent than diosmin in alleviating symptoms of chronic venous insufficiency[2][3]. This suggests that the hydroxyethyl groups are not merely influencing pharmacokinetics but may also be actively participating in the interaction with biological targets.
Inferred SAR from Related Flavonoids
General SAR principles for flavonoids, particularly concerning their anti-inflammatory and antioxidant activities, can provide valuable insights into the key structural determinants of this compound's efficacy.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid A and B rings are critical for antioxidant activity. For instance, the presence of a catechol (3',4'-dihydroxy) moiety in the B ring is a strong determinant of radical scavenging activity. While this compound itself does not possess a catechol group, the presence of the 3'-hydroxyethyl and 4'-methoxy groups on the B-ring will influence its electronic properties and potential for interaction with biological targets.
-
C2=C3 Double Bond and C4-Keto Group: The C2=C3 double bond in conjugation with the C4-keto group in the C-ring is a common feature in many biologically active flavonoids. This structural element is thought to be important for the anti-inflammatory activity of flavonoids, including the inhibition of signaling pathways like NF-κB. This compound retains this crucial structural feature.
-
Glycosylation: The disaccharide moiety (rutinose) at the C7 position of this compound influences its solubility and metabolism. In the body, diosmin is hydrolyzed to its aglycone, diosmetin, which is then further metabolized. The glycosidic linkage is crucial for the oral bioavailability of the compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its precursor, diosmin, from various in vitro and in vivo studies.
Table 1: In Vitro and In Vivo Dosages of this compound
| Study Type | Model System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro | Human Proximal Tubule Epithelial Cells (HK2) | 0.3 and 1 mM | No adverse effect on cell viability | [4] |
| In Vitro | Tubuloepithelial cells | 0.1 - 1 mM | Dose-dependent reduction in the expression of inflammatory and oxidative genes | |
| In Vivo | Diabetic Mice (Streptozotocin-induced) | 300 mg/kg/day (oral) | Amelioration of renal damage | [5] |
| In Vivo | Diabetic Mice (db/db) | 600 mg/kg/day (oral) | Improved vascular function |
Table 2: Comparative Clinical Efficacy of this compound and Diosmin
| Parameter | This compound | Diosmin | Study Details | Reference |
| Subjective Symptoms Improvement | Superior | - | Double-blind, 10 patients per group | [2][3] |
| Edema Reduction | Significant | Less pronounced | - | [2] |
| Ulcer Healing | Effective in combination with compression | - | - | [2] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and vascular dysfunction.
Inhibition of NF-κB and STAT3 Signaling
A crucial mechanism of action for this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[4]. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response that contributes to venous insufficiency and other vascular disorders.
Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.
Vasoprotective and Antioxidant Effects
This compound exhibits significant vasoprotective effects by improving venous tone, reducing capillary permeability, and enhancing lymphatic drainage. It also possesses antioxidant properties, which contribute to its protective effects on the vascular endothelium. These effects are, at least in part, mediated by its ability to stimulate endothelial Nitric Oxide Synthase (eNOS) activity and Nitric Oxide (NO) production[4]. NO is a critical signaling molecule involved in vasodilation and the maintenance of vascular health.
Caption: this compound's vasoprotective effects are mediated by eNOS stimulation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the activity of this compound and related compounds.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Cell Culture: Human cell lines (e.g., HEK293) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Measurement: After a further incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition.
Wire Myography for Vasodilation Assessment
Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated blood vessels.
-
Vessel Preparation: Small arteries (e.g., mesenteric arteries from rats or mice) are dissected and mounted on two small wires in a myograph chamber.
-
Equilibration: The vessel is equilibrated in a physiological salt solution (PSS) at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Pre-constriction: The vessel is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable contraction.
-
Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the chamber in increasing concentrations, and the relaxation of the vessel is recorded.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-constricted tension, and a concentration-response curve is generated to determine the potency (e.g., EC50) of the compound.
Caption: Workflow for assessing vasodilation using wire myography.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of NOS, the enzyme responsible for producing nitric oxide.
-
Sample Preparation: Endothelial cells or tissue homogenates are prepared.
-
Reaction Mixture: The sample is incubated with a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors. Often, a radiolabeled L-arginine is used.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Separation: The reaction is stopped, and the product, L-citrulline (which is co-produced with NO), is separated from the unreacted L-arginine, typically using ion-exchange chromatography.
-
Quantification: The amount of L-citrulline produced is quantified, often by measuring its radioactivity.
-
Data Analysis: The NOS activity is expressed as the amount of L-citrulline produced per unit of time per amount of protein.
Conclusion and Future Directions
This compound represents a successful example of how synthetic modification of a natural product can lead to an improved therapeutic agent. The introduction of hydroxyethyl groups enhances its physicochemical properties and potency. While a comprehensive SAR for a wide array of this compound derivatives is not yet available, the existing data and inferences from related flavonoids provide a solid foundation for future drug discovery efforts.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogues to establish a more detailed SAR. This would involve modifying the substitution pattern on the A and B rings, altering the nature of the O-alkyl groups, and exploring different glycosidic moieties. Such studies would not only provide a deeper understanding of the molecular determinants of this compound's activity but could also lead to the development of novel, more potent, and selective agents for the treatment of venous and inflammatory disorders. A thorough investigation into the specific molecular interactions of this compound with its biological targets, such as the components of the NF-κB and STAT3 signaling pathways, will also be crucial for rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, characterization and systemic application of self-assembled hydroxyethyl starch nanoparticles-loaded flavonoid Morin for hyperuricemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
The Cellular Fate of Hidrosmin: An In-depth Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is a vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is governed by its cellular uptake and subsequent metabolic transformations. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization for researchers in the field.
While specific quantitative data on the cellular uptake and metabolism of this compound are limited in publicly available literature, its structural similarity to the well-studied flavonoid diosmin allows for informed predictions.[2] This guide will therefore leverage data from diosmin and its aglycone, diosmetin, to provide a robust framework for understanding the biological fate of this compound, while clearly indicating where data is inferred.
Cellular Uptake and Permeability
The intestinal epithelium is the primary barrier to the oral absorption of flavonoids. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to intestinal enterocytes, is a widely used in vitro model to assess intestinal permeability.[3]
Predicted Permeability of this compound
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines a general method for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrumentation (e.g., HPLC or LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of Lucifer yellow, a compound with low paracellular permeability. A low Papp value for Lucifer yellow confirms monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[6]
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (μg/mL).
-
-
Workflow for Caco-2 Permeability Assay
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation and Purification of Hidrosmin from a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a significant vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1] The synthesis of this compound is primarily achieved through the hydroxyethylation of diosmin, a process that results in a reaction mixture containing the desired product, unreacted starting materials, byproducts, and other impurities.[1] This application note provides a detailed protocol for the isolation and purification of this compound from the reaction mixture to obtain a high-purity active pharmaceutical ingredient (API).
The primary impurities that can arise during the synthesis process include unreacted diosmin and various isomers of mono- and di-hydroxyethylated diosmin.[1][2] Therefore, a robust purification strategy is essential to ensure the quality, safety, and efficacy of the final drug product.[3][4] The following protocols outline the key steps for isolation and purification, including post-reaction work-up, decolorization, crystallization, and final purification.
Experimental Workflow for this compound Isolation and Purification
The overall process for isolating and purifying this compound from the reaction mixture involves a series of sequential steps designed to remove impurities and yield a product of high purity.
References
Application Notes and Protocols for In Vivo Evaluation of Hidrosmin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant in vivo experimental models for assessing the therapeutic efficacy of Hidrosmin. Detailed protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are included to guide researchers in designing and executing preclinical studies.
Introduction to this compound and its Therapeutic Potential
This compound, a synthetic flavonoid derived from diosmin, is a venoactive and vasoprotective agent clinically used for the symptomatic treatment of chronic venous insufficiency (CVI). Its therapeutic effects are attributed to its ability to improve venous tone, reduce capillary permeability and fragility, and enhance lymphatic drainage. Furthermore, preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential in conditions characterized by endothelial dysfunction, inflammation, and oxidative stress, such as diabetic complications.
In Vivo Models for Chronic Venous Insufficiency (CVI)
Animal models that mimic the pathophysiology of CVI, primarily venous hypertension, are crucial for evaluating the efficacy of venoactive drugs like this compound.
Iliac Vein Stenosis (IVS) Model in Mice
This model induces venous hypertension in the lower limbs, leading to increased vascular leakage and inflammation, hallmarks of CVI.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8 weeks old) are utilized.
-
Induction of IVS:
-
Anesthetize the mouse using isoflurane.
-
Make a groin incision to expose the left external iliac vein and artery.
-
Gently separate the iliac vein from the artery.
-
Ligate the left external iliac vein over a 30-gauge needle with a 7-0 polypropylene suture.
-
Remove the needle to create a standardized stenosis.
-
Close the incision with 5-0 sutures.
-
Sham-operated animals undergo the same procedure without vein ligation.
-
-
This compound Administration:
-
This compound (or its parent compound, diosmin) is administered orally via gavage. A typical effective dose for diosmin in this model is 40 mg/kg/day.[1]
-
Treatment can be initiated post-surgery and continued for a specified duration (e.g., 28 days).
-
-
Efficacy Assessment:
-
Vascular Permeability: Assessed by quantifying the extravasation of Evans blue dye. At the end of the treatment period, inject Evans blue (0.5% solution) intravenously. After a defined circulation time, perfuse the animal, dissect the semi-membranosus muscle, and quantify the extracted dye spectrophotometrically.[2]
-
Inflammation Markers: Measure the expression of inflammatory cytokines (e.g., IL-1α, IL-6, MCP-1) in muscle tissue using qRT-PCR and adhesion molecules (e.g., ICAM-1, VCAM-1) in serum using ELISA.[1][2][3]
-
Blood Perfusion: Monitor blood perfusion in the hind limbs using Laser Speckle Imaging at baseline and various time points post-surgery.[1]
-
Quantitative Data Summary (based on Diosmin studies):
| Parameter | Control (IVS) | Diosmin-treated (40 mg/kg/day) | % Improvement |
| Vascular Permeability (Evans Blue Extravasation) | Increased | Significantly Reduced | ~50% |
| Serum ICAM-1 Levels | Elevated | Significantly Reduced | ~30-40% |
| Serum VCAM-1 Levels | Elevated | Significantly Reduced | ~25-35% |
| Muscle IL-6 mRNA Expression | Upregulated | Significantly Downregulated | ~40-50% |
| Muscle MCP-1 mRNA Expression | Upregulated | Significantly Downregulated | ~35-45% |
Experimental Workflow:
In Vivo Models for Lymphatic Insufficiency
Animal models of lymphedema are essential for evaluating therapies aimed at improving lymphatic function.
Mouse Tail Lymphedema Model
This widely used model involves the surgical disruption of lymphatic drainage in the mouse tail, leading to chronic edema.
Experimental Protocol:
-
Animal Model: C57BL/6J female mice (7-8 weeks old) are commonly used.
-
Induction of Lymphedema:
-
Anesthetize the mouse (e.g., intraperitoneal injection of 10% chloral hydrate).
-
Excise a 2-mm wide circumferential full-thickness skin section 2 cm distal to the tail base to remove superficial lymphatic vessels.
-
Ligate and ablate the deep lymphatic vessels running parallel to the lateral tail veins.
-
Carefully dissect to avoid damage to the veins.
-
-
This compound Administration:
-
Based on studies with similar flavonoids like hesperidin, this compound can be administered orally. A proposed dosage could be in the range of 50-100 mg/kg/day, starting from the day of surgery.[4]
-
-
Efficacy Assessment:
-
Tail Edema: Measure the tail diameter and volume at regular intervals (e.g., weekly) using a Vernier caliper and the water displacement method.[5][6]
-
Histological Analysis: At the end of the study, collect tail tissue for histological examination (H&E staining) to assess subcutaneous tissue thickness and fibrosis.
-
Lymphatic Function: Can be assessed using techniques like indocyanine green (ICG) lymphography to visualize lymphatic drainage.
-
Quantitative Data Summary (based on Hesperidin study):
| Parameter | Control (Lymphedema) | Hesperidin-treated | % Reduction in Swelling |
| Tail Volume Increase | Significant Increase | Significantly Reduced | ~20-30% |
| Peak Swelling Day | Later (e.g., Day 9-10) | Earlier (e.g., Day 6-7) | - |
Experimental Workflow:
In Vivo Models for Diabetic Complications
This compound's anti-inflammatory and antioxidant properties make it a candidate for mitigating diabetic complications like nephropathy and atherosclerosis.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in ApoE KO Mice
This model combines hyperglycemia and hyperlipidemia, mimicking key aspects of human diabetic nephropathy.
Experimental Protocol:
-
Animal Model: Apolipoprotein E-deficient (ApoE KO) mice.
-
Induction of Diabetes:
-
Administer multiple low doses of streptozotocin (STZ) intraperitoneally to induce type 1 diabetes.
-
Confirm diabetes by measuring blood glucose levels.
-
-
This compound Administration:
-
Oral administration of this compound (e.g., 300 mg/kg/day) in drinking water for a duration of 7 weeks.[7]
-
-
Efficacy Assessment:
-
Renal Function: Measure urinary albumin-to-creatinine ratio (UACR).
-
Renal Inflammation: Quantify macrophage (F4/80+) and T-cell (CD3+) infiltration in kidney sections via immunohistochemistry. Measure renal expression of inflammatory cytokines (e.g., Ccl2, Ccl5, Il1β, Tnfα) by qRT-PCR.
-
Signaling Pathways: Assess the activation of NF-κB and JAK/STAT pathways by immunohistochemistry for phosphorylated p65 and STAT3.[7]
-
Oxidative Stress: Measure markers of oxidative stress in kidney tissue.
-
Quantitative Data Summary:
| Parameter | Diabetic Control | This compound-treated (300 mg/kg/day) | % Reduction |
| UACR | Elevated | 47 ± 11% vs. control | ~53% |
| Renal Macrophage Infiltration | Increased | Significantly Reduced | - |
| Renal T-cell Infiltration | Increased | Significantly Reduced | - |
| Renal Ccl2 mRNA Expression | Upregulated | Significantly Downregulated | - |
| Renal p-p65 (NF-κB) Activation | Increased | Significantly Reduced | - |
STZ-Induced Diabetic Atherosclerosis Model in ApoE KO Mice
This model is used to study the effect of treatments on the development of atherosclerotic plaques in a diabetic context.
Experimental Protocol:
-
Animal Model: Apolipoprotein E-deficient (ApoE KO) mice.
-
Induction of Diabetes: Same as the diabetic nephropathy model.
-
This compound Administration:
-
Oral administration of this compound (e.g., 300 mg/kg/day) in drinking water for 7 weeks.
-
-
Efficacy Assessment:
-
Atherosclerotic Plaque Size: Quantify plaque area in the aortic root using Oil Red O staining.
-
Plaque Composition: Assess collagen content (Sirius Red staining) and vascular smooth muscle cell (VSMC) content (α-SMA immunostaining).
-
Aortic Inflammation: Measure macrophage (CD68+) and T-cell (CD3+) infiltration in plaques and aortic expression of inflammatory genes.
-
Quantitative Data Summary:
| Parameter | Diabetic Control | This compound-treated (300 mg/kg/day) | % Reduction |
| Atherosclerotic Lesion Area | Increased | 38 ± 8% vs. untreated | ~38% |
| Plaque Macrophage Content | Increased | 31 ± 6% vs. untreated | ~31% |
| Plaque T-cell Content | Increased | 30 ± 5% vs. untreated | ~30% |
| Aortic Ccl2 mRNA Expression | Upregulated | Significantly Downregulated | - |
Proposed Signaling Pathways of this compound
This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway:
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[2][8]
Vasculoprotective Signaling Pathway:
In the context of endothelial dysfunction, this compound can stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This contributes to vasodilation and improved vascular function.[9]
Conclusion
The in vivo models described in these application notes provide robust platforms for the preclinical evaluation of this compound's efficacy in its primary clinical indication of chronic venous insufficiency, as well as in the context of lymphatic dysfunction and diabetic vascular complications. The detailed protocols and expected quantitative outcomes offer a solid foundation for researchers to design studies that can effectively elucidate the therapeutic potential and mechanisms of action of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Diosmin suppresses the proinflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages via NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosmin Alleviates Venous Injury and Muscle Damage in a Mouse Model of Iliac Vein Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a dietary supplement on the reduction of lymphedema-progression in mouse tail-cut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse tail models of secondary lymphedema: fibrosis gradually worsens and is irreversible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Hidrosmin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is recognized for its venotonic and vasoprotective properties.[1] Its therapeutic potential stems from its significant anti-inflammatory and antioxidant activities.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the bioactivity of this compound. The assays focus on quantifying its effects on key cellular processes related to inflammation and oxidative stress, providing a robust framework for preclinical evaluation.
This compound's mechanism of action involves the modulation of critical signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB and JAK/STAT pathways, thereby reducing the expression of inflammatory cytokines and chemokines.[1][2] Concurrently, this compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[2] These activities collectively contribute to its protective effects against cellular damage induced by inflammatory and oxidative insults.
The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing valuable insights for drug development professionals.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize quantitative data for this compound and related flavonoids in various cell-based assays. Note: Specific IC50 and EC50 values for this compound are not widely published. The data presented for Diosmin (a related flavonoid) and Diosmetin (the aglycone of Diosmin) can be considered representative for initial screening purposes.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Parameter | Value | Reference(s) |
| Diosmin | Cytotoxicity (MTT Assay) | A431 Skin Cancer Cells | IC50 | 45 µg/mL | [3][4] |
| Diosmetin-3-O-β-d-glucuronide | IL-8 Secretion Inhibition | Human Skin Explants | % Inhibition | 49.6% at 2700 pg/mL | [5][6] |
| This compound | Gene Expression (qPCR) | HK2 Cells | Fold Change | Dose-dependent decrease in CCL2, CCL5, IL-1β, TNFα | [1][7] |
Table 2: Antioxidant Activity
| Compound | Assay | Cell Line | Parameter | Value | Reference(s) |
| Diosmetin | Cellular Antioxidant Activity (CAA) | HepG2 | EC50 | 7.98 µM | [8][9] |
| Diosmetin | Erythrocyte Hemolysis Inhibition | Human Erythrocytes | % Inhibition | 91.0% at 100 µg/mL | [9][10] |
| This compound | Gene Expression (qPCR) | Vascular Smooth Muscle Cells | Fold Change | Dose-dependent increase in SOD1 and Catalase | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells and to establish a non-toxic concentration range for subsequent assays.
Materials:
-
Human endothelial cells (e.g., HUVEC) or other relevant cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Inflammatory Activity: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.
Antioxidant Activity: Nrf2 Activation Assay
Objective: To measure the ability of this compound to activate the Nrf2 antioxidant response pathway.
Materials:
-
Hepa1c1c7 cells or other suitable cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Nrf2 Transcription Factor Assay Kit (colorimetric or chemiluminescent)
-
Nuclear extraction buffer
-
Microplate reader or luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 6-24 hours. Include an untreated control.
-
After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit or buffer.
-
Perform the Nrf2 transcription factor binding assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Detect the bound Nrf2 using a specific primary antibody followed by a HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance or luminescence.
-
Quantify the fold increase in Nrf2 activation relative to the untreated control.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To determine the effect of this compound on the expression of target inflammatory and antioxidant genes.
Materials:
-
Relevant cell line (e.g., HUVEC, HK2, VSMC)
-
This compound stock solution
-
Inflammatory stimulus (e.g., LPS, TNF-α)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR system
Protocol:
-
Seed cells in 6-well plates and treat with this compound with or without an inflammatory stimulus for an appropriate time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a Real-Time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intracellular antioxidant detoxifying effects of diosmetin on 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidative stress through inhibition of reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Techniques for the Structural Elucidation of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the treatment of chronic venous insufficiency. As with any active pharmaceutical ingredient (API), rigorous structural confirmation is a critical component of quality control, ensuring the identity, purity, and stability of the drug substance. This application note provides a detailed overview and experimental protocols for the use of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive structural elucidation of this compound.
Introduction
This compound (IUPAC Name: 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one) is derived from the natural flavonoid Diosmin. Its chemical structure consists of a flavone aglycone (diosmetin) modified with a hydroxyethoxy group and a disaccharide (rutinose) attached at the C7 position. The complexity of this molecule, with its numerous functional groups and stereocenters, necessitates the use of multiple complementary analytical techniques for unambiguous structural verification.
This document outlines the principles and standardized protocols for each major spectroscopic method, presents expected data in tabular format, and illustrates how the combined data provides conclusive evidence for the structure of this compound.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. Tandem MS (MS/MS) fragments the parent ion to provide structural information about its constituent parts.
Experimental Protocol: LC-HRMS
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is ideal for analyzing this compound, as the chromatographic separation resolves the API from potential impurities prior to mass analysis.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 (v/v) mixture of methanol and water to a final concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient optimized to separate this compound from related impurities (e.g., Diosmin).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometer Conditions (Orbitrap-based):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Full Scan Mass Range: m/z 150-1000.
-
Resolution: 70,000.
-
Data Analysis: Extract the accurate mass of the target compound. For structural confirmation, perform MS/MS by selecting the precursor ion (e.g., [M+H]⁺) and applying stepped collision energies (e.g., 15, 30, 45 eV) to generate a fragmentation pattern.
-
Data Presentation
| Parameter | Theoretical Value | Observed Value (Expected) | Ion Adduct |
| Molecular Formula | C₃₀H₃₆O₁₆ | - | - |
| Exact Mass | 652.2003 | - | [M] |
| Monoisotopic Mass | 652.2007 | 652.2005 ± 5 ppm | [M] |
| [M+H]⁺ | 653.2080 | 653.2078 ± 5 ppm | Protonated Molecule |
| [M+Na]⁺ | 675.1900 | 675.1898 ± 5 ppm | Sodium Adduct |
| Table 1: High-Resolution Mass Spectrometry Data for this compound. |
Interpretation: The observed accurate mass of the molecular ion must match the theoretical value calculated from the elemental formula (C₃₀H₃₆O₁₆) within a narrow mass tolerance (typically <5 ppm). The fragmentation pattern in the MS/MS spectrum will show characteristic losses of the sugar moieties (rutinose, mass ~308 Da) and fragments corresponding to the aglycone, confirming the identity and connectivity of the major structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR gives information on the number and type of protons and their neighbors, while ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding framework.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for flavonoids, capable of dissolving the sample and allowing for the observation of exchangeable hydroxyl protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY: To identify proton-proton spin-spin couplings (e.g., H-C-C-H).
-
2D HSQC: To correlate protons with their directly attached carbons.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the aglycone, hydroxyethoxy group, and sugar units.
-
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Data Presentation
Note: The following are predicted chemical shifts based on the known structure of this compound and published data for the closely related compound, Diosmin. Actual experimental values may vary slightly.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-3 | ~6.90 | s | - |
| H-6 | ~6.50 | d | ~2.2 |
| H-8 | ~6.80 | d | ~2.2 |
| H-2' | ~7.55 | d | ~2.0 |
| H-5' | ~7.10 | d | ~8.5 |
| H-6' | ~7.60 | dd | ~8.5, 2.0 |
| OCH₃ | ~3.85 | s | - |
| Hydroxyethoxy Group | |||
| -OCH₂- | ~4.10 | t | ~5.0 |
| -CH₂OH | ~3.70 | t | ~5.0 |
| Sugar Moieties (Rutinose) | |||
| H-1'' (Glc) | ~5.10 | d | ~7.5 |
| H-1''' (Rha) | ~4.55 | d | ~1.5 |
| CH₃ (Rha) | ~1.10 | d | ~6.2 |
| Other Sugar Protons | ~3.10 - 4.00 | m | - |
| Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆. |
| Carbon Assignment | Predicted δ (ppm) |
| Aglycone | |
| C-2 | ~163.0 |
| C-3 | ~103.5 |
| C-4 (C=O) | ~182.0 |
| C-4a | ~105.5 |
| C-5 | ~157.5 |
| C-6 | ~96.0 |
| C-7 | ~162.5 |
| C-8 | ~95.0 |
| C-8a | ~157.0 |
| C-1' to C-6' | ~112.0 - 151.0 |
| OCH₃ | ~56.0 |
| Hydroxyethoxy Group | |
| -OCH₂- | ~69.0 |
| -CH₂OH | ~60.0 |
| Sugar Moieties (Rutinose) | |
| C-1'' (Glc) | ~100.0 |
| C-1''' (Rha) | ~101.0 |
| CH₃ (Rha) | ~18.0 |
| Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. |
Interpretation: The number of signals, their chemical shifts, multiplicities, and integration in the ¹H spectrum confirm the proton environment. The ¹³C spectrum reveals the number of unique carbon atoms. Critically, HMBC correlations will show a linkage from the anomeric proton of glucose (H-1'') to the C-7 of the aglycone, and from the anomeric proton of rhamnose (H-1''') to C-6 of the glucose, confirming the rutinose structure and its attachment point. Correlations from the hydroxyethoxy protons to C-5 will confirm the location of this substituent.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds (e.g., stretching, bending). It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, powdered this compound sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Data Presentation
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H (phenolic, alcoholic, sugar) | Stretching |
| ~2900 | C-H (aromatic, aliphatic) | Stretching |
| ~1655 | C=O (γ-pyrone carbonyl) | Stretching |
| ~1610, ~1500 | C=C (aromatic rings) | Stretching |
| ~1200-1000 | C-O (ethers, alcohols, glycosidic link) | Stretching |
| Table 4: Key Infrared (IR) Absorption Bands for this compound. |
Interpretation: The IR spectrum provides rapid confirmation of key functional groups. A strong, broad band around 3400 cm⁻¹ is indicative of the numerous hydroxyl groups. A sharp, strong absorption around 1655 cm⁻¹ confirms the presence of the conjugated ketone (flavone C4-carbonyl). Bands in the 1610-1450 cm⁻¹ region affirm the aromatic nature of the aglycone, and a complex series of bands in the fingerprint region (especially 1200-1000 cm⁻¹) is characteristic of the C-O bonds within the ether, alcohol, and glycosidic linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. It is particularly useful for analyzing compounds with conjugated systems, such as the flavone core of this compound.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent. For flavonoids, methanol or ethanol is common. To observe characteristic shifts, a basic solvent like 0.2 N NaOH can also be used. Create a dilute working solution (e.g., 10 µg/mL).
-
Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Data Presentation
| Solvent | Band | λmax (nm) (Expected) | Chromophore System |
| Methanol | Band I | ~345 | B-ring cinnamoyl system |
| Band II | ~268 | A-ring benzoyl system | |
| 0.2 N NaOH | Band I | Shifted to higher λ | Phenolic group ionization |
| Band II | ~268 | A-ring benzoyl system | |
| Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound. |
Interpretation: Flavones typically exhibit two major absorption bands. Band I (in the 300-380 nm range) is associated with the B-ring cinnamoyl system, while Band II (in the 240-280 nm range) is associated with the A-ring benzoyl system. The exact positions of these maxima are sensitive to the substitution pattern. The addition of a base (like NaOH) ionizes phenolic hydroxyl groups, causing a bathochromic (red) shift in the bands, which can help confirm the presence of free phenolic groups.
Integrated Workflow and Structural Confirmation
No single technique can unambiguously determine a complex structure like this compound. The power of spectroscopic analysis lies in integrating the data from all methods to build a complete and coherent structural picture.
The logical integration of the data from these techniques provides overlapping and confirmatory evidence for the final structure.
Application Notes and Protocols for Preclinical Evaluation of Hidrosmin in Animal Models of Chronic Venous Insufficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, commonly resulting from valvular incompetence and/or venous obstruction. This leads to a cascade of pathophysiological events including edema, inflammation, skin changes, and in severe cases, ulceration. Venoactive drugs, such as Hidrosmin, are a cornerstone of conservative management for CVI, aiming to improve venous tone, reduce capillary permeability, and exert anti-inflammatory effects.
These application notes provide detailed protocols for inducing CVI in animal models and methodologies for evaluating the preclinical efficacy of this compound. While direct preclinical studies of this compound in CVI-specific animal models are limited in publicly available literature, the following protocols are based on established models of venous hypertension and studies on the closely related flavonoid, Diosmin.[1][2] This document serves as a comprehensive guide for designing and executing preclinical studies to investigate the therapeutic potential of this compound in CVI.
Animal Models of Chronic Venous Insufficiency
The two most common and well-characterized animal models to simulate human CVI are the femoral vein ligation model and the arteriovenous fistula model. These models induce venous hypertension, a key trigger in the pathophysiology of CVI.[3]
Rat Model of Chronic Venous Insufficiency by Femoral Vein Ligation
This model creates venous hypertension by mechanically obstructing venous outflow in the femoral vein.
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm proper anesthetic depth by absence of pedal withdrawal reflex.
-
Surgical Preparation: Shave the inguinal region of the left hindlimb and sterilize the surgical site with 70% ethanol and povidone-iodine solution.
-
Incision: Make a longitudinal incision in the inguinal region to expose the femoral vessels.
-
Vessel Isolation: Carefully dissect the femoral vein from the surrounding connective tissue and the femoral artery and nerve, taking care to avoid damage to these structures.
-
Ligation: Ligate the femoral vein at a single point distal to the inguinal ligament using a non-absorbable suture (e.g., 5-0 silk). The ligation should be tight enough to completely occlude blood flow.
-
Sham Control: In the control group, perform the same surgical procedure without ligating the femoral vein.
-
Wound Closure: Close the incision in layers using absorbable sutures for the muscle and non-absorbable sutures or surgical staples for the skin.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress or infection. House the animals individually with free access to food and water.
Mouse Model of Chronic Venous Insufficiency by Arteriovenous Fistula (AVF)
This model creates a high-flow, high-pressure system in the venous circulation by creating a direct connection between an artery and a vein.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) are a suitable choice.
-
Anesthesia: Anesthetize the mouse using isoflurane inhalation.
-
Surgical Preparation: Shave the ventral neck region and sterilize the area.
-
Incision: Make a midline cervical incision to expose the right common carotid artery and external jugular vein.
-
Vessel Preparation: Carefully dissect the vessels from the surrounding tissues under a surgical microscope.
-
Anastomosis:
-
Place temporary ligatures on the proximal and distal ends of the jugular vein and the carotid artery.
-
Make a small incision in the jugular vein.
-
Create a side-to-end anastomosis between the distal end of the jugular vein and the side of the common carotid artery using fine, non-absorbable sutures (e.g., 10-0 nylon).
-
-
Patency Confirmation: Release the temporary ligatures and visually confirm blood flow from the artery into the vein, resulting in venous distension.
-
Wound Closure: Close the skin incision with sutures or staples.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
This compound Administration Protocols
Dosage and Administration:
Based on clinical studies and preclinical studies of related flavonoids, a suggested oral gavage dosage for this compound in rodents would be in the range of 100-300 mg/kg body weight, administered once daily.[4] The vehicle for administration should be an inert solution such as 0.5% carboxymethylcellulose. Treatment should commence after the induction of CVI and continue for a predetermined study duration (e.g., 14 to 28 days).
Evaluation of this compound Efficacy
Measurement of Edema
Limb edema is a primary clinical sign of CVI.
Protocol: Plethysmometer Method
-
Apparatus: Use a water displacement plethysmometer.
-
Procedure:
-
Gently restrain the animal.
-
Immerse the hind paw up to a marked anatomical landmark (e.g., the lateral malleolus) into the measuring chamber of the plethysmometer.
-
Record the volume of displaced water, which corresponds to the paw volume.
-
-
Data Analysis: Calculate the percentage increase in paw volume in the CVI-induced limb compared to the contralateral limb or the baseline measurement. Compare the reduction in edema in this compound-treated groups versus the vehicle-treated control group.
Histological Assessment of Venous Wall Remodeling
CVI leads to structural changes in the vein wall, including inflammation and fibrosis.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully excise a segment of the affected vein (e.g., femoral vein distal to the ligation site or the venous outflow tract of the AVF).
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).
-
Verhoeff-Van Gieson (VVG): To assess the structure of elastic fibers.
-
-
Microscopic Analysis: Quantify parameters such as vein wall thickness, intima-media thickness, and the area of fibrosis using image analysis software.
Evaluation of Leukocyte Infiltration
Leukocyte adhesion to the endothelium and subsequent infiltration into the venous wall is a key inflammatory event in CVI.
Protocol: Immunohistochemistry
-
Tissue Preparation: Use paraffin-embedded vein sections as described above.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Immunostaining:
-
Incubate the sections with primary antibodies specific for leukocyte markers (e.g., CD45 for total leukocytes, or more specific markers for neutrophils and macrophages).
-
Follow with an appropriate secondary antibody conjugated to a detection system (e.g., HRP-DAB).
-
-
Quantification: Count the number of positively stained cells per unit area of the vein wall.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Limb Edema in a Rat Femoral Vein Ligation Model
| Treatment Group | N | Baseline Paw Volume (mL) | Final Paw Volume (mL) | % Increase in Edema |
| Sham Control | 10 | |||
| CVI + Vehicle | 10 | |||
| CVI + this compound (100 mg/kg) | 10 | |||
| CVI + this compound (300 mg/kg) | 10 |
Table 2: Histomorphometric Analysis of Venous Wall Remodeling
| Treatment Group | N | Vein Wall Thickness (µm) | Intima-Media Thickness (µm) | Collagen Area (%) |
| Sham Control | 10 | |||
| CVI + Vehicle | 10 | |||
| CVI + this compound (100 mg/kg) | 10 | |||
| CVI + this compound (300 mg/kg) | 10 |
Table 3: Quantification of Leukocyte Infiltration
| Treatment Group | N | CD45+ cells/mm² of Vein Wall |
| Sham Control | 10 | |
| CVI + Vehicle | 10 | |
| CVI + this compound (100 mg/kg) | 10 | |
| CVI + this compound (300 mg/kg) | 10 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in CVI animal models.
Putative Signaling Pathway of this compound in Chronic Venous Insufficiency
While the precise molecular mechanisms of this compound in CVI are not fully elucidated, based on its known anti-inflammatory and venotonic properties, a putative signaling pathway can be proposed.
Caption: Putative mechanism of this compound in mitigating CVI pathophysiology.
Conclusion
The described animal models and evaluation protocols provide a robust framework for the preclinical assessment of this compound's efficacy in chronic venous insufficiency. While further studies are needed to delineate the specific effects of this compound in these models, the provided methodologies, adapted from established research on CVI and related venoactive compounds, offer a solid foundation for future investigations. Such studies are crucial for substantiating the therapeutic potential of this compound and elucidating its mechanisms of action in the context of CVI.
References
- 1. Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosmin Alleviates Venous Injury and Muscle Damage in a Mouse Model of Iliac Vein Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for the study of lower extremity chronic venous disease: lessons learned and future needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of this compound on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
Application Note: Mass Spectrometry Analysis of Hidrosmin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy assessments. This document provides detailed protocols and application notes for the analysis of this compound and its predicted metabolites using liquid chromatography-mass spectrometry (LC-MS). As direct metabolic data for this compound is limited, the methodologies and data presented are largely based on the well-documented metabolism of its parent compound, Diosmin, providing a robust predictive framework for analytical studies.[1]
Predicted Metabolic Pathway of this compound
The primary metabolic pathway of this compound is expected to mirror that of Diosmin. The initial step involves the hydrolysis of the glycosidic bond, primarily by the gut microbiome, to yield its aglycone. This is followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[1][2][3][4]
Caption: Predicted metabolic pathway of this compound.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin (900 mg) in Healthy Volunteers
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 10.3 | 6.3 |
| Tmax (h) | 6.1 | 7.0 |
| t1/2 (h) | 102.5 | 174.8 |
| AUC0-96 (h·ng/mL) | 277.6 | 143.8 |
| AUC0-∞ (h·ng/mL) | 551.0 | 606.4 |
Data adapted from a pharmacokinetic study of diosmin tablets.[5]
Table 2: Predicted m/z Values for this compound and its Major Metabolites
| Compound | Chemical Formula | Predicted [M+H]+ |
| This compound | C30H36O16 | 653.20 |
| This compound Aglycone | C18H16O7 | 345.09 |
| This compound Aglycone Glucuronide | C24H24O13 | 521.12 |
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to identify potential metabolites of this compound in an in vitro setting.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing HLM (final concentration e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration e.g., 1 µM).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 50:50 MeOH:Water with 0.1% formic acid) for LC-MS analysis.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general method for the separation and detection of this compound and its metabolites.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 653.2 | [Aglycone+H]+ | Optimize |
| This compound Aglycone | 345.1 | Predicted fragments | Optimize |
| This compound Aglycone Glucuronide | 521.1 | 345.1 | Optimize |
Collision energies need to be optimized for the specific instrument used. The fragmentation of Diosmetin (the aglycone of Diosmin) typically involves the loss of a methyl group followed by the loss of CO.[4] The fragmentation of this compound's aglycone is expected to follow a similar pattern.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: Predicted fragmentation pathway of this compound in positive ion mode.
Conclusion
The provided protocols and data, primarily based on its parent compound Diosmin, offer a comprehensive starting point for the mass spectrometry analysis of this compound and its metabolites. The experimental workflows and predicted metabolic and fragmentation pathways can guide researchers in developing and validating robust analytical methods. Further studies are warranted to definitively identify and quantify the specific metabolites of this compound in various biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hidrosmin from Diosmin
Introduction
Hidrosmin is a semi-synthetic flavonoid derived from diosmin, utilized as a venoactive and vasoprotective agent in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1][2] The synthesis of this compound from diosmin is primarily achieved through a hydroxyethylation reaction, which introduces hydroxyethyl groups onto the diosmin molecule.[1][3] This process requires careful control to ensure high product quality and minimize the formation of impurities.[1]
These application notes provide detailed protocols for the synthesis of this compound from diosmin, its subsequent purification, and the analytical methods for its characterization.
Experimental Protocols
Two primary methods for the synthesis of this compound from diosmin are outlined below: synthesis in an aqueous medium and synthesis in a methanol medium under pressure.[1][4]
Protocol 1: Synthesis in an Aqueous Medium (Atmospheric Pressure)
This method involves the hydroxyethylation of diosmin in an aqueous alkaline solution.[1][4]
Methodology:
-
Reaction Setup: Charge a reactor with water, typically 2-4 times the weight of the diosmin to be used.[1][4]
-
Base Addition: With stirring, slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) until fully dissolved.[1]
-
Reactant Addition: Add diosmin to the alkaline solution.[1]
-
Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.[1][4]
-
Hydroxyethylation: Continuously add the hydroxyethylating agent over the course of the reaction.[1][4]
-
Reaction Monitoring: Monitor the reaction progress and pH. The pH of the reaction mixture should be monitored.[1] High-Performance Liquid Chromatography (HPLC) can be used to track the conversion of diosmin to this compound.[1][4]
-
Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude product is then collected for purification.[1]
Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)
This protocol describes the synthesis of this compound in a pressurized reactor using methanol as the solvent.[1][4]
Methodology:
-
Reaction Setup: Charge a pressurized reactor with methanol.[1][4]
-
Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., pyridine or triethylamine, 1.5-3.0% of the weight of diosmin), and the hydroxyethylating agent.[1][4] In this method, the hydroxyethylating agent is typically added all at once.[1]
-
Reaction Conditions: The reaction is carried out under a pressure of 0.45-0.50 MPa for 1-3 hours.[1][4]
-
Reaction Monitoring: Monitor the reaction by HPLC.[1]
-
Work-up: After the reaction is complete, release the pressure and process the crude product for purification.[1]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Protocol 1: Aqueous Medium | Protocol 2: Methanol Medium |
| Reaction Medium | Water[1][4] | Methanol[1][4] |
| Catalyst | Sodium hydroxide or Potassium hydroxide[1] | Pyridine or Triethylamine[4] |
| Hydroxyethylating Agent | Ethylene oxide or Ethylene chlorohydrin[1][4] | Ethylene oxide or Ethylene chlorohydrin[4] |
| Temperature | 60-80°C[1][4] | Not specified, reaction is pressurized |
| Pressure | Atmospheric[1] | 0.45-0.50 MPa[1][4] |
| Reaction Time | 3-4 hours[1][4] | 1-3 hours[1][4] |
| Yield | 75-85%[4] | 85-95%[4] |
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted diosmin, byproducts, and other impurities.[1][3] A typical purification process involves decolorization, crystallization, and drying.[4]
Methodology:
-
Decolorization: Add activated carbon (3-10% of the reaction solution weight) to the crude this compound solution. Heat the mixture to 80 ± 2°C under a pressure of 0.12-0.14 MPa for 30 minutes.[4]
-
Filtration: Filter the hot solution to remove the activated carbon.[4][5]
-
Crystallization: Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5]
-
Centrifugation: Separate the crystallized this compound from the mother liquor via centrifugation.[4]
-
Recrystallization: The crude product can be further purified by dissolving it in 1-3 times its weight of hot methanol or ethanol, followed by crystallization and centrifugation.[4]
-
Drying: Dry the purified this compound wet product in a dryer at 40-60°C under a vacuum of 0.06-0.08 MPa for 2.5 hours.[4]
-
Crushing: The dried this compound is then pulverized.[4]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are essential techniques for the characterization of this compound and the identification of potential impurities.[3][6]
Table 2: Parameters for Analytical Methods
| Parameter | HPLC-UV | UPLC-MS/MS |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6] | Sub-2 µm particle size C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Phosphoric acid in water[6] | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile with 0.1% Formic acid[3] |
| Flow Rate | 1.0 mL/min[6] | 0.3-0.5 mL/min[3] |
| Column Temperature | 30°C[6] | 40°C[3] |
| Detection | UV at 280 nm[6] | ESI in positive and negative ion modes[3] |
| Injection Volume | 10 µL[6] | 1-5 µL[3] |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Hidrosmin Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Hidrosmin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is a semi-synthetic flavonoid, a derivative of diosmin, used as a venoactive and vasoprotective agent.[1] Its synthesis primarily involves the hydroxyethylation of diosmin, where hydroxyethyl groups are introduced onto the hydroxyl moieties of the diosmin molecule, typically under alkaline conditions.[1] This process enhances its water solubility compared to diosmin, which is believed to improve its bioavailability.[1]
Q2: What are the common impurities encountered during this compound synthesis?
Impurities in this compound can be categorized into three main types:
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Impurities from the starting material (Diosmin): These are impurities present in the initial diosmin that are carried through the synthesis process.[2] Common examples include Linarin, Isorhoifolin, and unreacted Hesperidin (a precursor to diosmin).[2]
-
Process-related impurities: These are formed during the synthesis itself.[2] They include unreacted diosmin, isomeric mono- and di-hydroxyethylated diosmin, and byproducts from the hydroxyethylating agent (e.g., ethylene glycol from ethylene oxide).[1][2]
-
Degradation-related impurities: These arise from the degradation of this compound under conditions such as exposure to heat, light, and extreme pH.[1][2] Degradation can involve the hydrolysis of the glycosidic bond and oxidation of the flavonoid ring system.[1]
-
Residual Solvents: Organic solvents like methanol, ethanol, and pyridine used during synthesis and purification may remain in the final product.[3]
Q3: Which analytical techniques are best for identifying and quantifying this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing this compound and its impurities.[1] For more detailed structural information and identification of unknown impurities, hyphenated techniques are invaluable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation patterns.[1]
-
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Offers detailed structural information.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and specificity for trace-level impurities.[4]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure accurate addition of reagents (diosmin, base, hydroxyethylating agent) as per the protocol.[1] - Monitor and maintain the reaction temperature within the optimal range (e.g., 60-80°C).[1] - Verify and adjust the pH of the reaction mixture to ensure alkaline conditions.[1] - Extend the reaction time, monitoring the progress by HPLC.[1] |
| Suboptimal reaction conditions. | - If using a pressure reaction, ensure the pressure is maintained within the specified range (e.g., 0.45-0.50 MPa).[1] - For aqueous medium synthesis, ensure continuous addition of the hydroxyethylating agent.[1] | |
| High Levels of Unreacted Diosmin | Insufficient hydroxyethylating agent. | - Increase the amount of ethylene oxide or ethylene chlorohydrin within the recommended range (10-35% of diosmin weight).[1] |
| Inadequate reaction time or temperature. | - Increase the reaction time or temperature and monitor the consumption of diosmin by HPLC.[1] | |
| Formation of Undesired Isomers | Non-selective hydroxyethylation. | - While a mixture of isomers is expected, controlling the reaction conditions (temperature, pH, and rate of addition of the hydroxyethylating agent) can influence the isomer distribution.[1] |
| Presence of Byproducts (e.g., ethylene glycol) | Side reactions of the hydroxyethylating agent. | - This is an inherent challenge with agents like ethylene oxide. Purification steps are crucial to remove these byproducts.[1] |
Purification Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of this compound from Impurities during HPLC | Suboptimal mobile phase. | - Adjust the mobile phase composition (e.g., ratio of aqueous buffer to organic solvent).[1] - Modify the pH of the aqueous buffer to improve peak shape and resolution.[3] |
| Inappropriate column. | - Ensure the use of a suitable stationary phase (e.g., C18).[3] - Consider a column with a different particle size or length for better separation.[2] | |
| Gradient elution not optimized. | - Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks.[3] | |
| Low Recovery after Recrystallization | Poor solvent choice. | - Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.[5] |
| Crystals lost during filtration. | - Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.[5] - Use appropriate filter paper to avoid loss of fine crystals. | |
| Residual Solvents Above Acceptable Limits | Inefficient drying. | - Dry the purified product under vacuum at a controlled temperature for a sufficient duration.[6] |
Quantitative Data Summary
Table 1: Typical Synthesis Parameters and Yields
| Parameter | Aqueous Medium Synthesis | Pressurized Methanol Synthesis |
| Reaction Medium | Water[6] | Methanol[6] |
| Diosmin to Water Ratio (w/w) | 1:2 to 1:4[6] | N/A |
| Base (NaOH or KOH) (% of diosmin weight) | 0.3 - 0.8%[1] | Catalyst (e.g., pyridine) 1.5 - 3.0%[6] |
| Hydroxyethylating Agent (Ethylene Oxide) | 10 - 25% of diosmin weight[1] | 10 - 30% of diosmin weight[6] |
| Hydroxyethylating Agent (Ethylene Chlorohydrin) | 20 - 35% of diosmin weight[1] | 20 - 40% of diosmin weight[6] |
| Temperature | 60 - 80°C[1] | N/A |
| Pressure | Normal[6] | 0.45 - 0.50 MPa[1] |
| Reaction Time | 3 - 4 hours[1] | 1 - 3 hours[1] |
| Reported Yield | 75 - 85%[6] | 85 - 95%[6] |
Table 2: Typical Impurity Limits for this compound
| Impurity | Specification Limit |
| Diosmin | Reportable as a specified impurity[3] |
| 3',5-di-O-(hydroxyethyl) diosmin | 50% - 65% (as part of the active mixture)[3] |
| 3-mono-O-(hydroxyethyl) diosmin | Reportable as a specified impurity[3] |
| Any Unspecified Impurity | ≤ 0.10%[3] |
| Methanol (Residual Solvent) | ≤ 3000 ppm[3] |
| Ethanol (Residual Solvent) | ≤ 5000 ppm[3] |
| Pyridine (Residual Solvent) | ≤ 200 ppm[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound in an Aqueous Medium
-
Reaction Setup: In a suitable reactor, add water (2-4 times the weight of diosmin).[1]
-
Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with continuous stirring until fully dissolved.[1]
-
Reactant Addition: Add diosmin to the alkaline solution.[1]
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 3-4 hours.[1]
-
Hydroxyethylation: Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction.[1]
-
Monitoring: Monitor the reaction progress by HPLC until the desired conversion is achieved.[1]
-
Work-up: Once the reaction is complete, cool the mixture and adjust the pH. The crude product is then collected for purification.[1]
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent where this compound has a significant difference in solubility at high and low temperatures.[5]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified this compound crystals by filtration.
-
Drying: Dry the crystals, preferably under vacuum, to remove residual solvent.[6]
Protocol 3: HPLC Method for Impurity Profiling
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: Water/acetic acid (e.g., 66:6 v/v) or 0.1% phosphoric acid in water.[3][4]
-
Mobile Phase B: Methanol or acetonitrile.[3]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 280 nm or 345 nm.[3]
-
Injection Volume: 10-20 µL.[7]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or a methanol/water mixture) to a concentration of approximately 1 mg/mL.[2]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of this compound synthesis and the formation of process-related impurities.
Caption: Postulated signaling pathway of this compound's vasoprotective effects in endothelial cells.
References
Technical Support Center: Optimizing HPLC Parameters for Hidrosmin Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Hidrosmin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound impurity profiling?
A1: A common starting point for developing an HPLC method for this compound impurity profiling is to use a reversed-phase C18 column with gradient elution.[1][2][3] The mobile phase often consists of an aqueous component (like a phosphate buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[3][4][5][6]
Q2: How can I improve the separation of this compound from its impurities?
A2: To enhance separation, you can optimize the mobile phase composition, gradient profile, and flow rate.[5] Adjusting the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable impurities.[5] Experimenting with different organic solvents (acetonitrile vs. methanol) or using a ternary gradient can also improve resolution. Additionally, reducing the flow rate or using a column with a smaller particle size can increase separation efficiency.[5]
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for a basic compound like this compound can be caused by several factors, including strong interactions with residual silanol groups on the silica-based column packing, column overload, or a blocked column frit.[7][8]
-
Silanol Interactions: Ensure the mobile phase pH is appropriately buffered to suppress the ionization of silanol groups (typically a lower pH) or use a base-deactivated column. Adding a competitive base to the mobile phase can also help.
-
Column Overload: Try reducing the sample concentration or injection volume.[9][10]
-
Blocked Frit/Contamination: Reverse flush the column (if permitted by the manufacturer) or replace the guard column or the analytical column itself if the problem persists.
Q4: I am observing peak fronting for my main this compound peak. What should I do?
A4: Peak fronting is most commonly caused by sample overload or injecting the sample in a solvent that is stronger than the mobile phase.[9]
-
Sample Overload: Decrease the concentration of your sample or reduce the injection volume.[9]
-
Solvent Mismatch: Whenever possible, dissolve and inject your sample in the initial mobile phase.
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[11] These studies involve subjecting the this compound drug substance to various stress conditions to generate potential degradation products.[4][11] Typical stress conditions include:
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.[4][11][12]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[4][11]
The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products can be adequately separated and detected.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide provides a systematic approach to troubleshooting common peak shape issues.
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.
Issue 2: Unstable Retention Times
Shifting retention times can compromise the reliability of peak identification and quantification.
Caption: A step-by-step guide to diagnosing the root cause of retention time variability.
Data Presentation
Table 1: Representative HPLC Method Parameters for this compound Impurity Profiling
This table summarizes typical starting parameters for HPLC method development.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3][11] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water[3][4][6] |
| Mobile Phase B | Acetonitrile or Methanol[3][4][6] |
| Elution Mode | Gradient[1][2] |
| Flow Rate | 1.0 mL/min[2][3][11] |
| Column Temperature | 25-30 °C[2][11] |
| Detection Wavelength | UV detection at ~270 nm or 280 nm[2][3][11] |
| Injection Volume | 10-20 µL[2][11] |
Table 2: Forced Degradation Study Conditions
This table provides a summary of conditions for initiating forced degradation studies.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C[4][11] | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C[4][11] | 30 minutes - 24 hours |
| Oxidation | 3-30% H₂O₂ at Room Temp[4][11][12] | 24 hours |
| Thermal | Dry Heat at 105°C[4][11][12] | 24 - 48 hours |
| Photolytic | UV Light (254 nm)[4][11] | 24 hours |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Impurity Profiling
This protocol outlines a general method that can be adapted and optimized for specific applications.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[1][11]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-28 min: Return to initial conditions
-
28-30 min: Re-equilibration[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation:
Protocol 2: Forced Degradation Sample Preparation (Acid Hydrolysis Example)
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.[4]
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[4]
-
Incubation: Heat the mixture at 80°C for 2 hours.[4]
-
Neutralization: After cooling, neutralize the solution with 0.1 M sodium hydroxide.[4]
-
Analysis: Dilute the stressed sample to a suitable concentration with the mobile phase and analyze by HPLC.
Mandatory Visualization
Caption: A generalized workflow for the development and validation of an HPLC method for impurity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting Hidrosmin instability in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with Hidrosmin instability and precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a synthetic flavonoid derived from diosmin, known for its venotonic and vasculoprotective properties.[1][2] In cell culture, it is often used to investigate its anti-inflammatory, antioxidant, and anti-senescence effects.[3][4] Research has shown it can reduce the expression of inflammatory and oxidative genes in various cell types, including human kidney tubuloepithelial cells (HK2) and endothelial cells (HMEC-1), making it a valuable tool for studying pathways related to diabetes complications, inflammation, and vascular diseases.[1][3][4][5]
Q2: I observed a yellow precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a frequent issue primarily due to its limited aqueous solubility.[6] Several factors can cause or exacerbate this problem:
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Low Aqueous Solubility: Like many flavonoids, this compound is inherently hydrophobic and has restricted solubility in aqueous solutions like cell culture media.[6]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.[7]
-
High Final Concentration: The intended experimental concentration may exceed this compound's solubility limit in the specific medium being used.
-
pH of the Medium: The stability and solubility of this compound are highly pH-dependent. Standard cell culture media (pH 7.2-7.4) are not within the optimal stability range for this compound (pH 3.5-5.5).[6] At neutral to alkaline pH, it undergoes accelerated degradation.[6]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can affect solubility.[7][8]
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature shifts in the incubator can promote precipitation.[8]
Q3: My cells are not showing the expected biological response. Could this be related to this compound instability?
Yes, a lack of biological response is often linked to the compound's instability. This compound can degrade under typical cell culture conditions (neutral pH, 37°C). The primary degradation pathway involves the cleavage of its glycosidic bond and oxidative reactions, especially at a pH above 8.[6][9] This degradation can lead to a lower effective concentration of the active compound in the medium, resulting in a diminished or absent cellular response. It is crucial to ensure that the compound remains soluble and stable throughout the duration of the experiment.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To maximize stability and prevent precipitation, follow these guidelines:
-
Solvent Selection: Prepare a high-concentration primary stock solution in an organic solvent like DMSO.
-
Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as flavonoids can be sensitive to photolytic degradation.[9]
-
Working Solutions: When preparing the final working concentration in your cell culture medium, use a serial dilution method to minimize "solvent shock." (See Protocol 1 for details).
-
Fresh Preparation: Ideally, the final this compound-containing medium should be prepared fresh for each experiment to avoid degradation over time.
Troubleshooting Guides
Issue 1: Visible Precipitation in Culture Medium
This guide helps you diagnose and solve issues related to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Lack of Expected Biological Activity
Use this guide if your experiment yields negative or inconsistent results.
-
Confirm Compound Integrity:
-
Action: Use a fresh aliquot of your this compound stock solution that has not undergone multiple freeze-thaw cycles.
-
Rationale: Repeated temperature changes can degrade the compound.
-
-
Verify Dosing Protocol:
-
Action: Ensure your dilution and dosing methods are correct and consistent. Prepare fresh dilutions for each experiment.
-
Rationale: Degradation can occur in aqueous media over time, reducing the effective concentration of this compound.[6]
-
-
Assess Stability in Your Specific Medium:
-
Action: Perform a simple stability test (See Protocol 2). Incubate this compound in your complete cell culture medium for the duration of your experiment (e.g., 24, 48 hours) and check for precipitation or color changes.
-
Rationale: Components within specific batches of serum or supplements can interact with flavonoids, affecting their stability and bioavailability.
-
-
Review Literature for Effective Concentrations:
-
Action: Compare your working concentration to those reported in published studies. In vitro studies have often used this compound in the range of 0.1 to 1 mM.[1][3][4]
-
Rationale: The required concentration for a biological effect might be close to or exceed the solubility limit, requiring careful optimization.
-
Data Presentation
Table 1: Physicochemical Properties and Stability of this compound
| Parameter | Value / Observation | Source |
| Solubility | Slightly soluble in water; solubility improves in organic solvents like methanol and DMSO. | [2][6] |
| Optimal pH for Stability | 3.5 - 5.5 | [6] |
| Stability at Neutral pH | Undergoes gradual hydrolytic degradation. | [6] |
| Stability at Alkaline pH (>8) | Experiences accelerated degradation through deprotonation and oxidative pathways. | [6] |
| Degradation Pathways | Primary mechanism is the cleavage of the glycosidic bond under hydrolytic conditions. | [9] |
| Effective In Vitro Conc. | 0.1 mM - 1 mM has been shown to be effective and non-cytotoxic in HK2 cells. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol minimizes the risk of precipitation by avoiding "solvent shock."
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Prepare Primary Stock (e.g., 100 mM): Dissolve the required amount of this compound powder in 100% DMSO. Gently vortex or sonicate if needed to ensure complete dissolution.[6] Store at -20°C in small, single-use aliquots.
-
Prepare Intermediate Stock (e.g., 1 mM): On the day of the experiment, thaw a fresh aliquot of the 100 mM primary stock. Dilute it 1:100 in pre-warmed (37°C) serum-free cell culture medium. For example, add 10 µL of 100 mM stock to 990 µL of medium. Mix thoroughly by gentle inversion.
-
Prepare Final Working Solution (e.g., 10 µM): Add the intermediate stock solution dropwise to the pre-warmed complete cell culture medium (containing serum, if applicable) while gently swirling.[7] For a 10 µM final concentration, you would add 100 µL of the 1 mM intermediate stock to 9.9 mL of complete medium.
-
Vehicle Control: Prepare a vehicle control using the same dilution steps with 100% DMSO instead of the this compound primary stock. This ensures the final DMSO concentration is identical between treated and control groups.
-
Dosing Cells: Remove the old medium from your cells and immediately add the freshly prepared this compound-containing medium or vehicle control medium. Return plates to the incubator.
Protocol 2: Simple Assay for this compound Stability in Media
This protocol provides a quick visual assessment of stability over the course of an experiment.
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Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use. Also, prepare a vehicle control plate.
-
Incubation: Dispense the medium into a multi-well cell culture plate (without cells).
-
Time Points: Place the plate in a 37°C, 5% CO₂ incubator.
-
Observation: At various time points corresponding to your experimental duration (e.g., 0, 6, 12, 24, 48 hours), remove the plate and inspect it under a microscope.
-
Analysis: Look for any signs of crystal formation or precipitation. Compare the this compound-containing wells to the vehicle control wells. A visible precipitate indicates that the compound is not stable or soluble under your experimental conditions for that duration.
Signaling Pathway Visualization
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In the context of diabetic nephropathy, it attenuates inflammation by inhibiting the NF-κB and JAK/STAT pathways.[3]
Caption: this compound's inhibitory effect on inflammatory pathways.
References
- 1. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Research Grade | Supplier [benchchem.com]
- 6. Buy this compound | 80604-68-8 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. benchchem.com [benchchem.com]
Strategies to minimize batch-to-batch variability of synthetic Hidrosmin
Welcome to the Technical Support Center for the synthesis of Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in their synthetic processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variability.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Optimize Reaction Time and Temperature: Ensure the reaction is heated to 60-80°C for 3-4 hours when using an aqueous medium, or conducted at 0.45-0.50 MPa for 1-3 hours in methanol.[1][2] Monitor reaction progress using HPLC to determine the optimal endpoint. - Ensure Proper pH: The reaction is typically carried out under alkaline conditions. Monitor and maintain the appropriate pH throughout the reaction.[1][3] |
| Degradation of the product. | - Control Temperature: Avoid excessive temperatures during reaction and work-up, as flavonoids can degrade at high heat.[1] - Protect from Light: Flavonoids can be sensitive to light, which may cause degradation.[4] Conduct the synthesis and purification in a protected environment where possible. | |
| High Levels of Unreacted Diosmin | Insufficient hydroxyethylating agent. | - Adjust Reagent Stoichiometry: Ensure the correct molar ratio of the hydroxyethylating agent (ethylene oxide or ethylene chlorohydrin) to diosmin is used. For aqueous synthesis, ethylene oxide is typically 10-25% of the diosmin weight, and ethylene chlorohydrin is 20-35%.[1] |
| Inefficient reaction conditions. | - Optimize Base Concentration: The concentration of the base (sodium hydroxide or potassium hydroxide) is critical. Use 0.3-0.8% of the weight of diosmin in aqueous reactions.[1] - Improve Mixing: Ensure efficient stirring to promote contact between reactants. | |
| High Levels of Di- and Poly-hydroxyethylated Impurities | Excess hydroxyethylating agent. | - Control Addition of Reagent: In aqueous, normal pressure synthesis, add the hydroxyethylating agent continuously over the course of the reaction rather than all at once to prevent over-hydroxyethylation.[1] - Reduce Amount of Reagent: Carefully control the amount of ethylene oxide or ethylene chlorohydrin added. |
| Inconsistent Isomer Ratio | Variability in reaction kinetics. | - Strict Temperature Control: Maintain a consistent temperature profile throughout the reaction and across batches. - Consistent Raw Material Quality: The purity and physical characteristics of the starting diosmin can influence the reaction. Ensure consistent quality of the starting material. |
| Presence of Residual Solvents | Inefficient drying or purification. | - Optimize Drying Process: Ensure the final product is dried under appropriate conditions (e.g., vacuum and temperature) for a sufficient duration to remove residual solvents like methanol or ethanol.[2] - Improve Purification: Recrystallization can be an effective method for removing residual solvents.[5] |
| Discoloration of Final Product | Presence of oxidative degradation products. | - Use of Antioxidants: Consider the use of antioxidants during the process, where appropriate. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Frequently Asked Questions (FAQs)
1. What are the critical process parameters (CPPs) to control for minimizing batch-to-batch variability in this compound synthesis?
The key CPPs that have the most significant impact on the quality and consistency of synthetic this compound are:
-
Reaction Temperature: Influences reaction rate and the formation of degradation products.[1]
-
Reaction Time: Determines the extent of conversion of diosmin to this compound and the formation of over-hydroxyethylated impurities.[1][6]
-
pH: The alkalinity of the reaction medium is crucial for the hydroxyethylation reaction to proceed efficiently.[1]
-
Stoichiometry of Reactants: The molar ratio of the hydroxyethylating agent to diosmin directly impacts the impurity profile, particularly the levels of unreacted starting material and over-hydroxyethylated byproducts.[1]
-
Rate of Addition of Hydroxyethylating Agent: A controlled addition rate can prevent localized high concentrations and reduce the formation of di- and poly-hydroxyethylated impurities.[1]
-
Purity of Starting Material (Diosmin): Impurities in the starting material can be carried through the synthesis and affect the final product's purity.[3][7]
2. What are the common impurities found in synthetic this compound?
Impurities in synthetic this compound can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Diosmin: The starting material.[1]
-
Isomeric Mono- and Di-hydroxyethylated Diosmin: Positional isomers formed during the reaction. Commercial this compound is a defined mixture of these.[1]
-
Over-hydroxyethylated Products: Tri- or poly-hydroxyethylated diosmin derivatives.[1]
-
Byproducts from the Hydroxyethylating Agent: Such as ethylene glycol from ethylene oxide.[1]
-
-
Degradation Products: Formed by hydrolysis of the glycosidic bond or oxidation of the flavonoid ring system due to heat, light, or extreme pH.[1][4]
-
Residual Solvents: Traces of solvents like methanol or pyridine used in the synthesis and purification steps.[1][4]
3. Which analytical techniques are recommended for monitoring batch consistency?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and essential technique for routine quality control.[1] It is used to quantify the assay of this compound and to separate and quantify process-related impurities. For the identification of unknown impurities and for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3]
Experimental Protocols
Synthesis of this compound in an Aqueous Medium (Normal Pressure)
1. Reaction Setup:
2. Base Addition:
-
Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with continuous stirring until fully dissolved.[1]
3. Reactant Addition:
-
Add diosmin to the alkaline solution.[1]
4. Reaction Conditions:
5. Hydroxyethylation:
-
Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction.[1]
-
Monitor the pH of the reaction mixture.
6. Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them using HPLC.[1]
7. Work-up:
-
Upon completion (as determined by HPLC), cool the reaction mixture.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid to initiate crystallization.[2]
-
Allow the mixture to crystallize for 24-48 hours.[2]
-
Isolate the crude product by filtration (centrifugation).[2]
8. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2][5]
Analytical HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-30 min: Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm or 346 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships for controlling batch-to-batch variability.
Caption: Mechanism of action of this compound in modulating inflammation and oxidative stress.[8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. CN103408621A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound.com [this compound.com]
- 9. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy [mdpi.com]
- 11. This compound.com [this compound.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Hidrosmin from its Isomers
Welcome to the technical support center for the analytical separation of Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the chromatographic separation of this compound from its isomers and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can be categorized as either synthesis-related or degradation products. Synthesis-related impurities may include unreacted starting materials like Diosmin, intermediates, and by-products from the hydroxyethylation process, such as mono- and di-hydroxyethylated isomers of Diosmin.[1][2] Degradation products can form during storage due to hydrolysis or oxidation.[1]
Q2: Which analytical technique is most suitable for this compound impurity profiling?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used and robust methods for separating and quantifying this compound and its impurities.[1] When coupled with Mass Spectrometry (LC-MS), these techniques provide the necessary sensitivity and specificity for comprehensive impurity profiling and the identification of unknown peaks.[1][2] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer faster separations for chiral compounds.[3][4]
Q3: What are the critical parameters to consider for method robustness in the HPLC analysis of this compound?
A3: To ensure method robustness, it is crucial to evaluate the impact of small, deliberate variations in method parameters.[1] For this compound analysis, key parameters to investigate include:
-
Mobile phase composition and pH
-
Column temperature
-
Flow rate
-
Wavelength of UV detection
Q4: How can I identify unknown peaks in my chromatogram?
A4: The identification of unknown peaks typically requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides molecular weight information that can help elucidate the structure of the unknown impurity.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Issue 1: Poor Resolution Between this compound and its Isomers
| Possible Cause | Recommended Solution |
| Inadequate mobile phase composition | Optimize the gradient profile or the ratio of organic solvent to aqueous buffer. For flavonoids, a mobile phase containing an acidic modifier like formic acid or phosphoric acid often improves peak shape and resolution.[2][5] |
| Suboptimal column temperature | Adjust the column temperature. An increase in temperature can sometimes improve efficiency and alter selectivity, leading to better separation.[6] |
| Incorrect flow rate | Optimize the flow rate. A lower flow rate often improves resolution by allowing for better mass transfer between the mobile and stationary phases.[1] |
| Column degradation | Replace the column if it has been used extensively or shows signs of performance deterioration.[1] |
| Inappropriate stationary phase | Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary interactions with column silanols | Operate at a lower mobile phase pH (e.g., 2-3) to ensure the complete protonation of residual silanol groups on the silica-based stationary phase.[7] |
| Mass overload | Reduce the injection volume or the concentration of the sample to avoid overloading the column.[8] |
| Column bed deformation | If the problem persists and affects all peaks, the column may be damaged. Reverse and flush the column, or replace it if necessary.[9] |
| Interfering compound | The presence of a co-eluting impurity can cause peak tailing. Improve the separation by optimizing the mobile phase or using a column with higher efficiency.[7] |
| Sample solvent incompatible with mobile phase | Whenever possible, dissolve and inject the sample in the initial mobile phase composition to avoid peak distortion.[8] |
Issue 3: Peak Splitting
| Possible Cause | Recommended Solution |
| Co-elution of closely related isomers | If a smaller injection volume results in two distinct peaks, it indicates the presence of two components. The method needs to be optimized for better separation by adjusting the mobile phase, temperature, or column chemistry. |
| Blocked column frit | If all peaks are splitting, the inlet frit of the column may be partially blocked. Back-flushing the column or replacing the frit might resolve the issue.[9] |
| Voids or contamination in the stationary phase | This can cause an uneven flow path, leading to peak splitting. Replacing the column is the most effective solution. |
| High sample concentration | A high concentration of the sample can overwhelm the column. Diluting the sample or reducing the injection volume can help. |
| Unstable mobile phase composition | Ensure the mobile phase is well-mixed and degassed to prevent fluctuations in composition during the run. |
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution. Below is a summary of typical performance characteristics for HPLC, UPLC, and SFC in the context of flavonoid isomer separation.
| Parameter | HPLC-UV | UPLC-MS/MS | SFC | Typical ICH Limit |
| Limit of Detection (LOD) | 0.01%[10] | 0.001%[10] | Analyte dependent | Reportable Threshold |
| Limit of Quantitation (LOQ) | 0.03%[10] | 0.003%[10] | Analyte dependent | Quantitation Limit |
| Linearity (R²) | > 0.999[10] | > 0.999[10] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 99.0 - 101.0%[10] | 95.0 - 105.0% | 80.0 - 120.0% |
| Precision (%RSD) | < 2.0%[10] | < 1.5%[10] | < 3.0%[2] | < 5.0% |
| Analysis Time | ~30 min[10] | ~10 min[10] | < 10 min[2] | Method Dependent |
| Resolution | Good | Excellent | Excellent (especially for chiral)[3] | Method Specific |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound and its Isomers
This method is suitable for the routine quantification of known impurities in this compound.
-
Chromatographic System: A validated HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-28 min: Return to initial conditions
-
28-30 min: Re-equilibration[10]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[10]
Protocol 2: UPLC-MS/MS Method for Trace Impurity Analysis
This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.[10]
-
Chromatographic System: A validated UPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A fast gradient optimized for the separation of trace impurities.
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 2 µL.[10]
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Acquisition in Multiple Reaction Monitoring (MRM) mode for targeted impurities.
-
Protocol 3: SFC Method for Chiral Separation of Flavonoids
This method is particularly useful for the separation of chiral flavonoid isomers.[3][4]
-
Chromatographic System: A validated SFC system.
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).[3]
-
Mobile Phase A: Supercritical CO2.[4]
-
Mobile Phase B (Co-solvent): Methanol or Ethanol with a small percentage of an additive like trifluoroacetic acid to improve peak shape.
-
Gradient Elution: A gradient of increasing co-solvent percentage.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Flow Rate: 3 mL/min.
-
Detection: UV or MS detector.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Addressing poor cell permeability of Hidrosmin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of Hidrosmin in their experiments.
Troubleshooting Guide
Issue: Low intracellular concentration of this compound detected in vitro.
1. Confirm the Purity and Integrity of Your this compound Compound.
-
Rationale: Impurities or degradation of the compound can affect its solubility and permeability.
-
Recommended Action: Verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Ensure proper storage conditions (cool, dark, and dry) to prevent degradation.
2. Optimize Your Cell Culture and Experimental Conditions.
-
Rationale: Cell health and experimental parameters significantly impact drug uptake.
-
Recommended Actions:
-
Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter membrane integrity and transport mechanisms.
-
Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment can identify the optimal conditions for uptake in your specific cell line.
-
Check the pH of your culture medium, as significant deviations can alter the ionization state and permeability of this compound.
-
3. Employ Permeability Enhancement Strategies.
If optimizing experimental conditions is insufficient, consider the following strategies to improve this compound's entry into cells.
-
Strategy 1: Co-administration with Permeability Enhancers.
-
Description: Certain non-toxic excipients can transiently open tight junctions or fluidize the cell membrane, facilitating the passage of poorly permeable compounds.
-
Examples: Polysorbates (e.g., Tween® 80), bile salts (e.g., sodium deoxycholate), and fatty acids (e.g., oleic acid).
-
-
Strategy 2: Nanoformulation.
-
Description: Encapsulating this compound in nanocarriers can enhance its stability, solubility, and cellular uptake through endocytic pathways.
-
Examples: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs).
-
-
Strategy 3: Chemical Modification.
-
Description: Prodrug approaches, such as esterification, can mask the polar groups of this compound, increasing its lipophilicity and ability to cross the lipid bilayer. The ester is then cleaved by intracellular esterases, releasing the active this compound.
-
Experimental Workflow for Troubleshooting Low Intracellular this compound
Refinement of analytical methods for detecting Hidrosmin degradation products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for Hidrosmin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a synthetic flavonoid, is susceptible to degradation under various stress conditions. The primary degradation mechanisms are:
-
Hydrolysis: Cleavage of the glycosidic bond, particularly under acidic or basic conditions, can lead to the formation of its aglycone, 5-O-(β-hydroxyethyl) diosmetin.[1][2][3]
-
Oxidation: The flavonoid ring structure can be oxidized, for instance by hydrogen peroxide, leading to the formation of various oxidized derivatives like quinones and ring-opened products.[1][4]
-
Photolysis: Exposure to UV and visible light can induce photochemical reactions and degradation.[1][5]
Q2: What is a stability-indicating analytical method and why is it important for this compound analysis?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[6] It is crucial for this compound analysis to ensure that the measurements of the intact drug are not affected by the presence of these other compounds, which is essential for assessing the stability of pharmaceutical formulations and ensuring their safety and efficacy.[7][8]
Q3: I am observing multiple closely eluting peaks in my chromatogram for a pure this compound standard. Is this expected?
Yes, this can be expected. Commercial this compound is often a mixture of mono- and di-O-(β-hydroxyethyl) derivatives of diosmin.[3] Therefore, it is important to consult the certificate of analysis of your reference standard to understand its expected composition. Your analytical method should be able to resolve these major components from each other and from potential degradation products.[3]
Q4: What are the recommended starting conditions for developing an HPLC method for this compound?
Based on methods for similar flavonoids, a good starting point for an HPLC-UV method for this compound analysis would be:[6][7]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0 or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][6][9]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Column contamination or degradation. - Inappropriate sample solvent. | - Acidify the mobile phase (e.g., with formic or acetic acid to pH 2-3) to reduce silanol interactions.[10] - Reduce injection volume or dilute the sample.[10] - Flush the column with a strong solvent or replace the guard/analytical column.[10] - Dissolve the sample in the initial mobile phase whenever possible.[10] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Poor column equilibration. - Leaks in the HPLC system. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[10] - Use a column oven to maintain a constant temperature.[10] - Ensure adequate column equilibration time between injections, especially after a gradient run.[10][11] - Check all system fittings for leaks.[10] |
| Baseline Noise | - Contaminated mobile phase. - Air bubbles in the system. - Failing detector lamp. - Contaminated detector flow cell. | - Use high-purity HPLC-grade solvents and filter the mobile phase.[10] - Thoroughly degas the mobile phase and purge the pump.[10] - Check the detector lamp's energy output and replace if necessary.[10][11] - Flush the flow cell with a strong, appropriate solvent.[10] |
| Poor Resolution/Co-eluting Peaks | - Inadequate mobile phase strength or selectivity. - Incorrect column chemistry. - Flow rate is too high. - Column temperature is not optimized. | - Decrease the percentage of the organic solvent to increase retention time.[3] - Switch the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[3] - Select a column with a different stationary phase.[4] - Reduce the flow rate to improve separation.[4] - Vary the column temperature to optimize selectivity.[4] |
Forced Degradation Study Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Minimal Degradation (<5%) | - Stress conditions are too mild. - this compound is inherently stable under the applied conditions. - Poor solubility of this compound in the stress medium. | - Increase the concentration of the stressor (acid, base, H₂O₂), extend the exposure duration, or increase the temperature.[12] - Confirm that the stress conditions exceed those of accelerated stability testing.[12] - Ensure complete dissolution of this compound, possibly using a co-solvent.[12] |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. - Formation of secondary degradation products. | - Decrease the concentration of the stressor, reduce the exposure duration, or lower the temperature.[12] - Analyze samples at earlier time points to observe the primary degradation products. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[8] A target degradation of 5-20% is generally considered optimal.[12]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).[2] 2. To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M HCl.[1] 3. Heat the mixture at a controlled temperature (e.g., 60°C - 80°C) for a specified duration (e.g., 2 to 24 hours).[1] 4. Cool the solution and neutralize with an equivalent concentration of NaOH before analysis.[1] |
| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M NaOH.[2] 2. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes to 8 hours).[2][7] 3. Cool the solution (if heated) and neutralize with an equivalent concentration of HCl before analysis.[2] |
| Oxidative Degradation | 1. To 1 mL of the stock solution, add 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).[1][2] 2. Keep the solution at room temperature for a specified duration (e.g., 2 to 24 hours), protected from light.[1][7][8] 3. Analyze the sample directly or after appropriate dilution.[1] |
| Thermal Degradation | 1. Place the solid this compound powder in a thermostatically controlled oven.[1] 2. Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 24 to 72 hours).[1][7] 3. After cooling, dissolve the stressed powder in a suitable solvent for analysis.[7] |
| Photolytic Degradation | 1. Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8] 2. A control sample should be protected from light (e.g., wrapped in aluminum foil) and kept under the same temperature conditions.[8] 3. After exposure, dissolve the solid sample and dilute the solution sample for analysis.[8] |
Stability-Indicating HPLC Method
The following is a general protocol for a stability-indicating HPLC method for this compound.[5][6]
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 20% B; 35-40 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a diluent (e.g., methanol or methanol/water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5] |
Visualizations
Caption: Experimental workflow for the development of a stability-indicating method for this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting logic for common HPLC peak shape issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Determining Hidrosmin Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) like Hidrosmin is a critical aspect of drug development and quality control.[1] this compound, a semi-synthetic flavonoid derived from diosmin, is used in the treatment of chronic venous insufficiency.[1][2] The presence of impurities, which can originate from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical methods are essential for accurately profiling and quantifying impurities.
This guide provides a comparative analysis of two widely used analytical techniques for determining this compound purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The cross-validation of these methods ensures a high degree of confidence in the analytical data.[3]
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for impurity profiling is dependent on several factors, including the nature of the impurities, the required sensitivity, and analytical throughput.[3] HPLC-UV is a widely adopted technique for routine quality control, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[3][4]
| Parameter | HPLC-UV | UPLC-MS/MS | Typical ICH Limit |
| Limit of Detection (LOD) | 0.01% | 0.001% | Reportable Threshold |
| Limit of Quantitation (LOQ) | 0.03% | 0.003% | Quantitation Limit |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80.0 - 120.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Specificity | Good | Excellent | Method Specific |
| Analysis Time | ~30 min | ~10 min | Method Dependent |
Table 1: Comparison of typical validation parameters for HPLC-UV and UPLC-MS/MS methods for impurity profiling. Data synthesized from BenchChem technical guides.[3]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of analytical results.[3] Below are representative methodologies for the analysis of this compound impurities using HPLC-UV and UPLC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of known impurities in this compound.[3]
-
Chromatographic System : A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Mobile Phase A : 0.1% Phosphoric acid in water.[3]
-
Mobile Phase B : Acetonitrile.[3]
-
Gradient Elution :[3]
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-28 min: Return to initial conditions
-
28-30 min: Re-equilibration
-
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[3][7]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.[3]
-
Chromatographic System : A UPLC system coupled to a tandem mass spectrometer.
-
Column : C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A : 0.1% Formic acid in water.[7]
-
Mobile Phase B : Acetononitrile.[7]
-
Gradient Elution :
-
0-1 min: 98% A, 2% B
-
1-7 min: Linear gradient to 40% A, 60% B
-
7-8 min: Linear gradient to 5% A, 95% B
-
8-9 min: Hold at 5% A, 95% B
-
9-9.1 min: Return to initial conditions
-
9.1-10 min: Re-equilibration
-
-
Flow Rate : 0.4 mL/min.[3]
-
Column Temperature : 40 °C.[3]
-
Injection Volume : 2 µL.[3]
-
MS Detection :[3]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.
-
Capillary Voltage : 3.0 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 400 °C.
-
-
Sample Preparation : Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.[3]
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity analysis.
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Analysis of the Antioxidant Potential of Hidrosmin and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Potential: A Comparative Overview
A direct quantitative comparison of Hidrosmin's antioxidant capacity using standardized in vitro assays such as DPPH, ABTS, ORAC, and FRAP is limited by the lack of published IC50 or equivalent values. However, extensive research is available for other structurally related and widely studied flavonoids. The following tables summarize the reported antioxidant activities of Diosmin, Hesperidin, Quercetin, and Rutin from various studies. It is important to note that these values can vary between studies due to different experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)
| Flavonoid | IC50 (µg/mL) |
| Diosmin | Data not consistently available |
| Hesperidin | 226.34[1] |
| Quercetin | 0.55[2], 9.9[3], 19.17[4] |
| Rutin | >100[2] |
Table 2: ABTS Radical Scavenging Activity (IC50, µg/mL)
| Flavonoid | IC50 (µg/mL) |
| Diosmin | Data not consistently available |
| Hesperidin | Data not consistently available |
| Quercetin | 1.17[2] |
| Rutin | 4.54[5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Activity
| Flavonoid | Activity (µM Fe(II)/µg or other units) |
| Diosmin | Data not consistently available |
| Hesperidin | Data not consistently available |
| Quercetin | High activity reported[2] |
| Rutin | Lower activity compared to Quercetin[2] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Activity
| Flavonoid | Activity (µmol TE/g or other units) |
| Diosmin | Data not consistently available |
| Hesperidin | Data not consistently available |
| Quercetin | High activity reported |
| Rutin | Data not consistently available |
Mechanistic Insights into Antioxidant Action
While direct free radical scavenging data for this compound is sparse, its antioxidant effects are well-documented through its influence on cellular signaling pathways involved in oxidative stress.
This compound:
This compound, a synthetic derivative of diosmin, demonstrates its antioxidant potential primarily through the modulation of endogenous antioxidant defense mechanisms. Studies have shown that this compound can:
-
Reduce Pro-oxidant Enzymes: It significantly decreases the expression of pro-oxidant enzymes like NADPH oxidase (NOX1 and NOX4 isoforms).[6]
-
Enhance Antioxidant Gene Expression: this compound treatment has been observed to increase the expression of key antioxidant enzymes such as Superoxide Dismutase-1 (SOD1) and Catalase (CAT).[6]
-
Modulate Inflammatory and Oxidative Signaling Pathways: this compound has been shown to attenuate inflammatory responses by suppressing the activation of NF-κB.[7][8][9] This pathway is intricately linked with oxidative stress, and its inhibition can lead to a reduction in reactive oxygen species (ROS) production. Some evidence also suggests its involvement in the Nrf2/HO-1 pathway.[8][9]
Other Flavonoids:
-
Diosmin and Hesperidin: These flavonoids are known to possess antioxidant and anti-inflammatory properties. Their mechanisms include scavenging free radicals and improving venous tone.
-
Quercetin: A highly potent antioxidant, Quercetin's activity is attributed to its chemical structure, which allows it to effectively donate electrons and scavenge a wide variety of free radicals. It is consistently reported to have very high activity in DPPH, ABTS, and FRAP assays.[2]
-
Rutin: As a glycoside of quercetin, Rutin also exhibits antioxidant properties, although generally to a lesser extent than its aglycone form, Quercetin, in in vitro assays.[2]
Experimental Protocols
Below are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[10][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
A small volume of the test sample is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[12][13][14][15]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
A fluorescent probe (commonly fluorescein) is mixed with the antioxidant sample in the wells of a microplate.
-
The reaction is initiated by the addition of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox equivalents (TE).[16][17][18][19][20]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, typically FeSO₄ or Trolox.[21][22][23][24]
Signaling Pathways in Flavonoid Antioxidant Activity
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).
-
Activation: Oxidative stress or the presence of electrophilic compounds, including certain flavonoids, can induce conformational changes in Keap1, leading to the dissociation of Nrf2.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
-
Upregulation of Antioxidant Enzymes: This leads to the increased production of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which bolsters the cell's ability to combat oxidative stress.[25][26][27][28][29]
Caption: Nrf2-Keap1 Antioxidant Signaling Pathway
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and is also linked to oxidative stress.
-
Activation: Pro-inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Nuclear Translocation: This releases NF-κB, allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines, as well as pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).
-
Flavonoid Inhibition: Many flavonoids, including this compound, can inhibit the activation of NF-κB, thereby reducing inflammation and the associated production of reactive oxygen and nitrogen species.[7][8][9]
Caption: NF-κB Inflammatory and Oxidative Stress Pathway
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound using the in vitro assays described.
Caption: General Workflow for In Vitro Antioxidant Assays
References
- 1. researchgate.net [researchgate.net]
- 2. inabj.org [inabj.org]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WITHDRAWN: this compound Attenuates Inflammatory Response Induced by IL1β by Suppressing the Activation of NF-κB Involving Nrf2/HO1 Pathway in Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. louis.uah.edu [louis.uah.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 27. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Bibliometric Review of the Keap1/Nrf2 Pathway and its Related Antioxidant Compounds [mdpi.com]
- 29. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Hidrosmin Versus Other Venoactive Drugs in the Management of Venous Disorders
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacotherapy for chronic venous insufficiency (CVI) and other venous disorders, a variety of venoactive drugs (VADs) are utilized to alleviate symptoms and improve patient quality of life. Among these, hidrosmin, a synthetic flavonoid, has demonstrated notable efficacy. This guide provides a comprehensive, data-driven comparison of this compound against other prominent venoactive drugs, with a focus on clinical efficacy, experimental protocols, and underlying mechanisms of action.
Clinical Efficacy: A Quantitative Comparison
Clinical studies have sought to elucidate the comparative efficacy of this compound against other venoactive agents, most notably diosmin, a structurally related natural flavonoid. The following tables summarize key quantitative data from head-to-head and placebo-controlled trials.
Table 1: this compound vs. Diosmin in Chronic Venous Insufficiency
| Parameter | This compound | Diosmin | Source |
| Patient Population | 10 patients with chronic venous insufficiency | 10 patients with chronic venous insufficiency | [1][2] |
| Dosage | Not specified, but noted as lower than Diosmin | Not specified | [1][2] |
| Treatment Duration | 90 days | 90 days | [1][2] |
| Primary Outcome | Superior improvement in subjective symptomatology (heaviness, local tenderness, cramps, paresthesias) compared to Diosmin. | Less improvement in subjective symptomatology compared to this compound. | [1][2] |
| Secondary Outcome | Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) compared to subjective symptoms. | Less pronounced improvement in objective signs compared to subjective symptoms. | [1][2] |
| Adverse Events | No significant adverse reactions reported. | Not specified. | [1][2] |
Table 2: this compound vs. Placebo in Chronic Venous Insufficiency
| Parameter | This compound | Placebo | Source |
| Patient Population | 30 patients with chronic venous insufficiency | 27 patients with chronic venous insufficiency | [1] |
| Dosage | 200 mg, 3 times daily | Placebo, 3 times daily | [1] |
| Treatment Duration | 45 days | 45 days | [1] |
| Primary Outcome | Significant clinical improvement in all evaluated parameters. Marked reduction in main subjective symptoms. | Less improvement compared to this compound. | [1] |
| Edema Reduction | 10% reduction in swelling. | Less reduction compared to this compound. | [1] |
| Adverse Events | 1 patient reported epigastric pain. | Not specified. | [1] |
Table 3: Non-micronized Diosmin vs. Micronized Purified Flavonoid Fraction (MPFF - 90% Diosmin, 10% Hesperidin)
| Parameter | Non-micronized Diosmin (600 mg/day) | Micronized Purified Flavonoid Fraction (MPFF - 1000 mg/day) | Source |
| Patient Population | Patients with Chronic Venous Disease (CVD) | Patients with Chronic Venous Disease (CVD) | [1][3][4] |
| Treatment Duration | 1 to 6 months | 1 to 6 months | [1][3][4] |
| Primary Outcome | Significant decrease in CVD symptom intensity (up to ~50%). | Significant decrease in CVD symptom intensity (up to ~50%). | [1][3][4] |
| Comparative Efficacy | No statistical difference in efficacy compared to MPFF. | No statistical difference in efficacy compared to non-micronized Diosmin. | [1][3][4] |
| Adverse Events | Well tolerated with few mild adverse reactions. | Well tolerated with few mild adverse reactions. | [1][3][4] |
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are detailed below.
Double-Blind Comparative Study: this compound vs. Diosmin
A double-blind, controlled clinical trial was conducted to compare the therapeutic efficacy of this compound and diosmin in patients with chronic venous insufficiency of the lower limbs.[2]
-
Patient Allocation: Twenty patients were randomly assigned to two groups of ten, with one group receiving this compound and the other receiving diosmin.[2]
-
Assessments: Clinical examinations and various explorations were performed at baseline and on days 15, 30, 60, and 90 of the study. These included a physical exam, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses (hemogram, globular sedimentation rate, platelet counts, etc.).[2]
-
Primary Endpoints: The primary measure of efficacy was the improvement in subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias.[2]
-
Secondary Endpoints: Objective signs, including phlebography results, skin trophism, and the evolution of edema, were also evaluated.[2]
The workflow for this comparative study can be visualized as follows:
Placebo-Controlled Study: this compound
In a double-blind, placebo-controlled clinical trial, the efficacy of this compound was evaluated in patients with chronic venous insufficiency.[1]
-
Patient Allocation: A total of 57 patients were enrolled, with 30 receiving this compound (200 mg three times daily) and 27 receiving a placebo.[1]
-
Treatment Duration: The treatment period was 45 days.[1]
-
Efficacy Evaluation: The primary outcomes were the reduction in subjective symptoms and a measurable decrease in swelling.[1]
Mechanisms of Action and Signaling Pathways
This compound and other venoactive drugs exert their therapeutic effects through a multi-faceted mechanism of action, primarily targeting the venous wall, microcirculation, and inflammatory processes.[1][5] this compound, being a synthetic derivative of diosmin, is understood to share its fundamental pharmacological properties.[1]
The key mechanisms include:
-
Increased Venous Tone: Venoactive drugs enhance the contractility of venous smooth muscle, leading to increased venous tone and reduced venous capacitance and stasis. This effect is partly mediated by prolonging the vasoconstrictor effects of norepinephrine on the venous wall.[1]
-
Anti-inflammatory Effects: These drugs can reduce the expression of inflammatory mediators such as prostaglandins and thromboxanes.[1] They also inhibit leukocyte adhesion, migration, and activation, which are key steps in the inflammatory cascade associated with chronic venous disease.[6][7]
-
Improved Lymphatic Drainage: Venoactive drugs can enhance lymphatic contractility and reduce lymphatic capillary permeability, aiding in the clearance of excess interstitial fluid and reducing edema.[1]
-
Reduced Capillary Permeability and Increased Resistance: By strengthening the capillary walls, these drugs help to prevent leakage of fluid, proteins, and blood cells into the surrounding tissue.[1]
-
Antioxidant Properties: Many flavonoids, including diosmin and by extension this compound, possess antioxidant properties, scavenging free radicals and protecting endothelial cells from oxidative stress-induced damage.[1][8]
Recent research has begun to elucidate the specific signaling pathways modulated by these compounds. For instance, in experimental models of diabetic nephropathy, this compound has been shown to attenuate inflammatory signaling pathways by reducing the activation of NF-κB and JAK/STAT.[8] Specifically, it has been observed to decrease the levels of phosphorylated p65 (a subunit of NF-κB) and phosphorylated STAT3.[8]
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. [A double-blind study comparing the clinical efficacy of the preparation F-117 (this compound) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction for the Treatment of Chronic Venous Disorders? Review of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The Mechanism and Clinical Evidence of Venoactive Drugs [annphlebology.org]
- 6. researchgate.net [researchgate.net]
- 7. Pathophysiological Mechanisms of Chronic Venous Disease and Implications for Venoactive Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Replication of Hidrosmin Research: A Comparative Guide
This guide provides a comparative analysis of published research findings on Hidrosmin, a synthetic flavonoid, to aid researchers, scientists, and drug development professionals in the independent replication of key experiments. It summarizes quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative outcomes from both clinical and preclinical studies on this compound, offering a clear comparison of its effects against placebo and other alternatives.
Table 1: Clinical Efficacy of this compound in Chronic Venous Insufficiency (CVI)
| Parameter | This compound | Placebo | Diosmin | Source |
| Patient Population | Patients with CVI | Patients with CVI | Patients with CVI | [1][2] |
| Dosage | 200 mg, 3 times daily | - | Not specified | [1][2] |
| Treatment Duration | 45 days | 45 days | 90 days | [1][2] |
| Primary Outcome | Significant reduction in subjective symptoms (pain, heaviness) and a 10% reduction in swelling.[1][3] | Less improvement in subjective symptoms.[1][3] | Less improvement in subjective symptomatology compared to this compound.[2] | [1][2][3] |
| Adverse Events | One patient reported epigastric pain.[1] | No significant adverse events reported. | No significant adverse reactions reported.[2] | [1][2] |
Table 2: Preclinical Efficacy of this compound in Diabetic Models
| Parameter | This compound Treatment | Control (Untreated Diabetic) | Study Model | Source |
| Albumin-to-Creatinine Ratio Reduction | 47 ± 11% | - | Streptozotocin-induced diabetic ApoE deficient mice | [4] |
| Atherosclerotic Plaque Size Reduction | 38 ± 8% | - | Streptozotocin-induced diabetic ApoE deficient mice | [5] |
| Effect on Inflammatory Markers (e.g., Ccl2, Ccl5, Il1β, Tnfα) | Significant downregulation in diabetic kidneys.[4] | Elevated levels. | Streptozotocin-induced diabetic ApoE deficient mice | [4] |
| Effect on Oxidative Stress Markers (e.g., NOX1, NOX4) | Suppressed gene expression in diabetic kidneys.[4] | Elevated levels. | Streptozotocin-induced diabetic ApoE deficient mice | [4] |
| Vascular Function | Markedly improved in aorta and mesenteric arteries.[6][7] | Impaired. | Leptin-receptor-deficient (db/db) mice | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Clinical Trial for Chronic Venous Insufficiency (CVI)
-
Study Design: A double-blind, placebo-controlled, randomized trial was conducted to evaluate the effectiveness of this compound in patients with CVI of the lower limbs.[1] A separate double-blind study compared the clinical efficacy of this compound against Diosmin.[2]
-
Participant Selection: Patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness were included.[1]
-
Intervention:
-
Outcome Assessment:
-
Follow-up: Assessments were conducted at baseline and on days 15, 30, 60, and 90 of the study in the comparative trial.[2]
Preclinical Study in a Diabetic Nephropathy Mouse Model
-
Animal Model: Streptozotocin-induced type 1 diabetic apolipoprotein E-deficient mice were used.[4]
-
Induction of Diabetes: Diabetes was induced by streptozotocin injection.[4]
-
Intervention:
-
Outcome Assessment:
-
Albuminuria: Measured as the albumin-to-creatinine ratio.[4]
-
Renal Pathology: Assessed through histopathological analysis of kidney sections.[4]
-
Inflammatory and Oxidative Gene Expression: Analyzed in kidney tissue using real-time PCR.[4]
-
Signaling Pathway Activation: Levels of phosphorylated p65 (NF-κB) and STAT3 were determined by immunohistochemistry in renal sections.[4]
-
In Vitro Study on Human Kidney Cells
-
Cell Line: Human tubuloepithelial cells (HK2).[4]
-
Experimental Conditions: Cells were exposed to high-glucose or cytokines to mimic diabetic conditions.[4]
-
Intervention: Cells were treated with varying doses of this compound (0.1, 0.3, and 1 mM).[4]
-
Outcome Assessment:
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows described in the this compound research literature.
Caption: this compound's Anti-Inflammatory Mechanism of Action.
Caption: Workflow of a CVI Clinical Trial.
This guide is intended to provide a foundational understanding of the existing research on this compound to support further investigation and replication studies. For complete and detailed protocols, it is recommended to consult the full-text versions of the cited publications.
References
- 1. Therapeutic effects of this compound on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy [mdpi.com]
- 4. This compound.com [this compound.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of this compound on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A double-blind study comparing the clinical efficacy of the preparation F-117 (this compound) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hidrosmin's performance with its parent compound, Diosmin, in the context of vascular health, with a focus on chronic venous insufficiency (CVI). The information presented is collated from preclinical and clinical studies to support further research and development.
Executive Summary
This compound, a synthetic derivative of the flavonoid Diosmin, is a venoactive agent used in the treatment of CVI. Both compounds are known to possess venotonic, vasoprotective, anti-inflammatory, and antioxidant properties. Clinical evidence suggests that this compound may offer superior efficacy in alleviating the subjective symptoms of CVI compared to Diosmin, even at a lower dosage. This guide explores the in vitro and in vivo experimental data that underpin these clinical observations, providing a comparative analysis of their mechanisms of action and therapeutic effects.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and Diosmin.
Table 1: Comparative In Vitro Activity
| Parameter | This compound | Diosmin | Alternative (Diosmetin) | Source |
| Anti-inflammatory Effect | ||||
| Inhibition of NF-κB activation | Demonstrated to prevent NF-κB activation in renal sections of diabetic mice.[1] | Modulates NF-κB signal transduction pathways in diabetic nephropathy.[2] | Significantly decreased pro-inflammatory markers (IL-1β, IL-6, COX-2) in PMA-treated endothelial cells.[3] | [1][2][3] |
| Downregulation of Inflammatory Genes | Dose-dependently reduced the expression of inflammatory chemokines (Ccl2, Ccl5) and cytokines (Il1β, Tnfα) in renal cells and vascular smooth muscle cells (VSMCs).[1] | Reduces the expression of inflammatory mediators.[4] | [1][4] | |
| Antioxidant Effect | ||||
| Reduction of Oxidative Stress | Improved redox balance by reducing pro-oxidant enzymes and enhancing antioxidant genes in diabetic kidneys.[1] | Ameliorated H2O2-induced oxidative stress in endothelial cells in a concentration-dependent manner.[5] | Showed a higher protective effect against H2O2-induced oxidative stress in endothelial cells compared to Diosmin.[5] | [1][5] |
| Endothelial Function | ||||
| eNOS Activity & NO Production | Stimulated endothelial Nitric Oxide Synthase (eNOS) activity and Nitric Oxide (NO) production in vitro.[6][7] | [6][7] | ||
| Venotonic Effect | ||||
| Vascular Relaxation | Induced vascular relaxation ex vivo, which was blocked by NOS inhibition.[6][7] | Enhances venous tone by prolonging the action of norepinephrine on the vein wall.[4] | [4][6][7] |
Table 2: Comparative In Vivo and Clinical Efficacy
| Parameter | This compound | Diosmin | Source |
| Animal Models | |||
| Diabetic Nephropathy (mice) | Markedly reduced albuminuria, ameliorated renal pathological damage, and reduced inflammatory markers.[1] | Showed a significant normalization in the level of NF-κB in a model of diabetic nephropathy.[2] | [1][2] |
| Endothelial Dysfunction & Atherosclerosis (diabetic mice) | Improved vascular function, reduced atherosclerotic plaque size and lipid content, and decreased markers of inflammation and oxidative stress in the aorta.[6][7] | [6][7] | |
| Clinical Trials (Chronic Venous Insufficiency) | |||
| Improvement in Subjective Symptoms (heaviness, tenderness, cramps, paresthesia) | Superior clinical improvement in subjective symptomatology compared to Diosmin, even at a lower posology.[8][9] | Less improvement in subjective symptomatology compared to this compound in a head-to-head trial.[8][9] | [8][9] |
| Edema Reduction | Produced a 10% reduction in swelling compared to placebo.[9][10] | Less pronounced improvement in objective signs like edema compared to subjective symptoms.[4][8] | [4][8][9][10] |
| Dosage in Comparative Trial | Lower than Diosmin.[8] | Higher than this compound.[8] | [8] |
| Adverse Events | No significant adverse reactions reported in comparative studies.[8][9] | No significant adverse reactions reported in comparative studies.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro NF-κB Activation Assay in Endothelial Cells
Objective: To quantify the inhibitory effect of this compound or Diosmin on the activation of the NF-κB signaling pathway in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or Diosmin for 1-2 hours.
-
Stimulation: Inflammation is induced by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for a specified period (e.g., 30-60 minutes).
-
Nuclear Extraction: Nuclear and cytoplasmic fractions of the cells are separated using a commercial nuclear extraction kit.
-
Quantification of NF-κB p65: The amount of the p65 subunit of NF-κB in the nuclear extracts is quantified using a DNA-binding ELISA-based assay. In this assay, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site. The bound p65 is then detected using a specific primary antibody against p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read at 450 nm.
-
Data Analysis: The results are expressed as a percentage of NF-κB activation compared to the stimulated control (cells treated with TNF-α or LPS alone).
In Vivo Assessment of Venous Tone in Animal Models
Objective: To evaluate the venotonic effects of this compound and Diosmin in an animal model of venous insufficiency.
Methodology:
-
Animal Model: A model of chronic venous insufficiency can be induced in rodents (e.g., rats) by surgical creation of an arteriovenous fistula in the femoral vessels or by ligation of the femoral vein.
-
Drug Administration: Animals are treated with oral doses of this compound, Diosmin, or a vehicle control for a predetermined period (e.g., 2-4 weeks).
-
Measurement of Venous Capacitance and Compliance:
-
Plethysmography: Changes in limb volume in response to venous occlusion are measured using a plethysmograph. A cuff is inflated around the limb to a pressure that occludes venous outflow but not arterial inflow, and the rate of volume increase is recorded. Venous capacitance is determined by the total volume change, and venous compliance is calculated from the pressure-volume relationship.
-
Intravital Microscopy: In some models, the diameter of superficial veins can be directly visualized and measured using intravital microscopy before and after drug administration.
-
-
Data Analysis: The changes in venous capacitance, compliance, or vein diameter are compared between the treatment groups and the control group to assess the venotonic activity of the compounds.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for In Vitro and In Vivo Correlation
Caption: Workflow for correlating in vitro mechanisms with in vivo efficacy.
Conclusion and Future Directions
The available evidence suggests a strong correlation between the in vitro anti-inflammatory and antioxidant activities of this compound and its observed in vivo efficacy in preclinical models and clinical settings. The superior clinical performance of this compound in improving subjective symptoms of CVI may be attributable to its enhanced bioavailability or a more potent effect on the underlying pathophysiology, such as inflammation and endothelial dysfunction.
However, to establish a more definitive correlation, further head-to-head in vitro studies are warranted. Specifically, research directly comparing the potency of this compound and Diosmin in assays for venotonic activity, endothelial permeability, and inhibition of inflammatory pathways under standardized conditions would be highly valuable. Such studies would provide a clearer mechanistic basis for the observed clinical differences and could guide the development of next-generation venoactive drugs.
References
- 1. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosmin Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A double-blind study comparing the clinical efficacy of the preparation F-117 (this compound) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasoprotective Properties of Hidrosmin and its Aglycone, Diosmetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasoprotective effects of Hidrosmin, a synthetic flavonoid, and its primary active metabolite, Diosmetin. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.
Introduction
This compound and Diosmin are flavonoids recognized for their venotonic and vasoprotective properties, making them valuable in the management of chronic venous insufficiency (CVI) and other vascular disorders.[1] this compound is a synthetic derivative of Diosmin.[1] Following oral administration, Diosmin is largely hydrolyzed by intestinal microflora into its aglycone, Diosmetin, which is then absorbed.[2][3] This guide delves into the comparative vasoprotective effects of both compounds, supported by clinical and preclinical data.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of this compound and Diosmetin in clinical and preclinical settings.
Table 1: Clinical Efficacy in Chronic Venous Insufficiency (CVI)
| Parameter | This compound | Diosmin | Source |
| Patient Population | 10 patients with CVI | 10 patients with CVI | [1][4] |
| Dosage | Not specified, but noted as lower than Diosmin | Not specified | [1][4] |
| Treatment Duration | 90 days | 90 days | [1][4] |
| Primary Outcome | Superior improvement in subjective symptoms (heaviness, tenderness, cramps, paresthesias) | Less improvement in subjective symptoms compared to this compound | [1][4] |
| Secondary Outcome | Less pronounced improvement in objective signs (phlebography, skin trophism, edema) | Less pronounced improvement in objective signs | [1][4] |
| Adverse Events | No significant adverse reactions reported | No significant adverse reactions reported | [4] |
| Additional Study | 30 patients with CVI; 200 mg, 3 times daily for 45 days | - | [1][5] |
| Edema Reduction | 10% reduction in swelling | - | [1][5] |
| Adverse Events | 1 patient reported epigastric pain | - | [1][5] |
Table 2: Preclinical Vasoprotective Effects
| Parameter | This compound | Diosmetin (Aglycone) | Source |
| Model | Diabetic mice | Hypertensive rats | [6][7] |
| Effect on Vascular Function | Markedly improved vascular function in aorta and mesenteric arteries | Improved endothelium-dependent vasorelaxation | [6][7] |
| Effect on Atherosclerosis | Reduced atherosclerotic plaque size and lipid content | Not explicitly studied in these models | [6] |
| Mechanism | Stimulated eNOS activity and NO production | Reduced oxidative stress, increased NO bioavailability | [6][7] |
Table 3: In Vitro Anti-Inflammatory and Antioxidant Effects
| Parameter | This compound | Diosmetin (Aglycone) | Source |
| Cell Type | Human endothelial cells (HMEC-1), Vascular Smooth Muscle Cells (VSMC) | Human umbilical vein endothelial cells (HUVEC) | [6][8] |
| Effect on eNOS | Time-dependently induced eNOS phosphorylation at Ser1177 | - | [6] |
| Effect on NO Production | Increased endothelial NO production in a dose- and time-dependent manner | Increased NO levels in LPS-induced cells | [6][8] |
| Anti-inflammatory Effects | Downregulated hyperglycemia-induced inflammatory genes in VSMC | Significantly decreased IL-1β, IL-6, and COX-2 in PMA-treated cells | [6][8] |
| Antioxidant Effects | Downregulated hyperglycemia-induced oxidant genes in VSMC | Restored activity of cellular antioxidant enzymes (SOD, CAT, GPx) | [6][9] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis of this compound and Diosmetin.
Vascular Reactivity Studies (Wire Myography)
-
Objective: To assess the vasorelaxant effects of this compound and Diosmetin on isolated arterial segments.
-
Methodology:
-
Tissue Preparation: Thoracic aortas or mesenteric arteries are isolated from experimental animals (e.g., mice, rats) and cleaned of adipose and connective tissue. 2 mm rings are cut and mounted in a wire myograph.[6][10]
-
Experimental Setup: The myograph chambers are filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.[10]
-
Equilibration and Viability Check: Arterial rings are equilibrated under a resting tension. The viability of the endothelium is assessed by contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.[7]
-
Concentration-Response Curves: After washing and re-equilibration, cumulative concentration-response curves are generated for this compound or Diosmetin in pre-contracted arterial rings.[6][10]
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values are calculated to determine the potency of the compounds.[10]
-
Antioxidant Activity Assays
-
Objective: To determine the capacity of this compound and Diosmetin to scavenge free radicals and mitigate oxidative stress.
-
Methodology (DPPH Assay Example):
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]
-
Assay Procedure: Different concentrations of this compound or Diosmetin are added to the DPPH solution. The mixture is incubated in the dark at room temperature.[11]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[12]
-
Measurement of Inflammatory Markers (ELISA)
-
Objective: To quantify the effect of this compound and Diosmetin on the production of pro-inflammatory cytokines in cell culture models.
-
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured to confluence and then stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA)) in the presence or absence of various concentrations of this compound or Diosmetin.[8]
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.[8]
-
ELISA Procedure: The concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]
-
Data Analysis: The results are typically expressed as picograms or nanograms of the cytokine per milliliter of supernatant.[8]
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. [A double-blind study comparing the clinical efficacy of the preparation F-117 (this compound) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosmetin Ameliorates Vascular Dysfunction and Remodeling by Modulation of Nrf2/HO-1 and p-JNK/p-NF-κB Expression in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays [comptes-rendus.academie-sciences.fr]
- 12. globalresearchonline.net [globalresearchonline.net]
Hidrosmin in Preclinical Models: A Comparative Assessment of Long-Term Efficacy and Safety
For researchers and professionals in drug development, this guide provides an objective comparison of the long-term efficacy and safety of Hidrosmin in animal models of chronic diseases, primarily focusing on diabetic complications. The performance of this compound is compared with other flavonoids, drawing upon available experimental data. It is important to note that direct head-to-head preclinical studies comparing this compound with other flavonoids are limited; therefore, this guide synthesizes data from separate studies to offer a comparative perspective.
Long-Term Efficacy of this compound in Animal Models
Recent preclinical studies have demonstrated the long-term therapeutic potential of this compound in mitigating complications associated with diabetes, such as nephropathy and atherosclerosis. These studies highlight its anti-inflammatory, antioxidant, and vasculoprotective properties.
In a notable study involving a mouse model of diabetic nephropathy (streptozotocin-induced diabetic apolipoprotein E deficient mice), oral administration of this compound (300 mg/kg/day) for 7 weeks resulted in a significant reduction in albuminuria, a key marker of kidney damage.[1][2][3] Specifically, the albumin-to-creatinine ratio was reduced by 47% compared to the untreated diabetic control group.[1][2][3] Furthermore, this compound treatment ameliorated renal pathological damage and reduced the expression of kidney injury markers.[1][2][3]
Another significant investigation in two different mouse models of diabetes showcased the vasculoprotective effects of this compound.[4][5][6][7] In leptin-receptor-deficient (db/db) mice, a model for type 2 diabetes, oral this compound (600 mg/kg/day) for 16 weeks markedly improved vascular function in the aorta and mesenteric arteries.[4][5][6][7] In a model of type 1 diabetes with atherosclerosis (streptozotocin-induced diabetic apolipoprotein E-deficient mice), a 7-week treatment with this compound reduced atherosclerotic plaque size and lipid content while increasing markers of plaque stability.[4][5][6][7]
Comparative Efficacy with Other Flavonoids
While direct comparative studies in animal models are scarce, the efficacy of this compound can be contextualized by examining the performance of other well-studied flavonoids, such as Diosmin, Hesperidin, and Rutin, in similar preclinical settings.
Diosmin , the parent compound of this compound, has also shown protective effects in diabetic models. Studies have indicated its potential in improving glycemic control and antioxidant status in diabetic rats.[8] A clinical study directly comparing this compound and Diosmin for chronic venous insufficiency suggested that this compound may offer superior therapeutic efficacy in improving subjective symptoms, even at a lower dosage.[9] However, it's crucial to extrapolate these findings to diabetic complications in animal models with caution.
Hesperidin , another citrus flavonoid, has demonstrated significant anti-diabetic and nephroprotective effects in various animal models.[10] It has been shown to improve insulin sensitivity, reduce blood glucose levels, and exhibit antioxidant and anti-inflammatory properties in diabetic rats.[10]
Rutin , a glycoside of the flavonoid quercetin, has also been investigated for its therapeutic effects on diabetic complications. Studies in diabetic rats have shown that Rutin can ameliorate vascular dysfunction and reduce oxidative stress.[11]
The following tables summarize the quantitative data from key studies to facilitate a comparison of this compound with other flavonoids.
Data Presentation: Efficacy in Animal Models of Diabetic Complications
Table 1: Effects of this compound on Diabetic Nephropathy in STZ-induced Diabetic ApoE KO Mice
| Parameter | Control (Diabetic) | This compound (300 mg/kg/day) | Percentage Improvement |
| Albumin-to-Creatinine Ratio | High | Significantly Reduced | 47% reduction[1][2][3] |
| Renal Macrophage Infiltration | Increased | Reduced | Data not quantified |
| Renal T-cell Infiltration | Increased | Reduced | Data not quantified |
| Renal Oxidative Stress | Increased | Reduced | Data not quantified |
Table 2: Effects of this compound on Atherosclerosis in STZ-induced Diabetic ApoE KO Mice
| Parameter | Control (Diabetic) | This compound-treated |
| Atherosclerotic Plaque Size | Increased | Reduced[4][5][6][7] |
| Plaque Lipid Content | High | Reduced[4][5][6][7] |
| Markers of Plaque Stability | Low | Increased[4][5][6][7] |
| Markers of Inflammation | High | Decreased[4][5][6][7] |
| Markers of Oxidative Stress | High | Decreased[4][5][6][7] |
Table 3: Indirect Comparison of Flavonoids on Key Diabetic Complication Markers in Animal Models
| Flavonoid | Animal Model | Key Efficacy Marker | Reported Effect |
| This compound | STZ-induced diabetic ApoE KO mice | Albuminuria | 47% reduction[1][2][3] |
| STZ-induced diabetic ApoE KO mice | Atherosclerotic Plaque Size | Reduction[4][5][6][7] | |
| Diosmin | STZ-induced diabetic rats | Blood Glucose | Reduction[8] |
| STZ-induced diabetic rats | Oxidative Stress | Reduction[8] | |
| Hesperidin | STZ-induced diabetic rats | Blood Glucose & Insulin Sensitivity | Improvement[10] |
| Rutin | STZ-induced diabetic rats | Vascular Dysfunction | Amelioration[11] |
| STZ-induced diabetic rats | Oxidative Stress | Reduction[11] |
Safety Profile of this compound in Animal Models
The long-term administration of this compound in the cited animal studies was well-tolerated, with no reported significant adverse effects. In the study on diabetic mice, this compound showed cardiovascular safety, with no functional or structural abnormalities observed in the hearts of the treated animals.[4][5][6][7] Furthermore, in vitro studies on human tubular cells demonstrated that this compound did not exhibit any cytotoxic or antiproliferative effects at effective concentrations, supporting its biocompatibility.[1][2]
Experimental Protocols
Study of this compound in Diabetic Nephropathy
-
Animal Model: Apolipoprotein E deficient (ApoE KO) mice with streptozotocin (STZ)-induced diabetes. This model combines hyperglycemia and hyperlipidemia, mimicking human diabetic nephropathy.[1][2]
-
Treatment: Oral administration of this compound (300 mg/kg/day) dissolved in drinking water for 7 weeks.[1][2]
-
Efficacy Assessment:
Study of this compound in Atherosclerosis
-
Animal Models:
-
Treatment:
-
Efficacy Assessment:
-
Vascular Function: Wire and pressure myography of aorta and mesenteric arteries.[4][5][6]
-
Atherosclerotic Plaque Analysis: Histological staining of aortic root sections to measure plaque size, lipid content, and collagen content (as a marker of stability).[4][5][6]
-
Inflammation and Oxidative Stress: Immunohistochemical and gene expression analysis of markers in the aorta.[4][5][6]
-
Mandatory Visualizations
References
- 1. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy [mdpi.com]
- 2. Nephroprotective Effects of Synthetic Flavonoid this compound in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthetic Flavonoid this compound Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosmin and Hesperidin Have a Protective Effect in Diabetic Neuropathy via the FGF21 and Galectin-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [A double-blind study comparing the clinical efficacy of the preparation F-117 (this compound) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids and type 2 diabetes: Evidence of efficacy in clinical and animal studies and delivery strategies to enhance their therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hidrosmin: A Guide for Laboratory Professionals
The safe and compliant disposal of pharmaceutical compounds like Hidrosmin is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to safety protocols and regulatory standards.
Waste Characterization and Handling
Before disposal, it is crucial to characterize the this compound waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[1] The classification depends on whether the substance exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, as defined by agencies like the Environmental Protection Agency (EPA).[1][2]
Based on available Safety Data Sheets (SDS), this compound is a solid substance that is not classified as a dangerous good for transport.[3] However, it is imperative to avoid its release into the environment.[4] Discharge into sewer systems or drains is strictly prohibited.[3][4][5]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-impermeable gloves, and eye protection when handling this compound waste.[4][5]
-
Ventilation: Handle the material in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3][4]
-
Containment: Keep this compound waste in suitable, closed, and clearly labeled containers for disposal.[3][4][5]
Disposal Protocol for Unused or Surplus this compound
Unused or surplus this compound should be treated as chemical waste. The primary recommended disposal method is to engage a licensed chemical destruction plant or a professional waste disposal service.[3][4]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It must be segregated and stored in a designated, secure area.
-
Packaging: Place the solid this compound waste into a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
Licensed Disposal: Arrange for collection by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste via controlled incineration with flue gas scrubbing or other approved methods.[4]
-
Record Keeping: Maintain accurate records of the disposed of chemical, including the quantity, date of disposal, and the name of the disposal company, in accordance with institutional and regulatory requirements.
Decontamination and Disposal of Empty Containers
Containers that have held this compound must be properly decontaminated before disposal to be considered "RCRA empty."
-
Procedure for Empty Containers: Containers can be triple-rinsed with an appropriate solvent (or an equivalent method) to remove all residues.[4]
-
Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste. Under no circumstances should the rinsate be poured down the drain. [6]
-
Final Container Disposal: Once properly decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on the material and local regulations.[4] Combustible packaging materials may be incinerated.[4]
Summary of Disposal Procedures
| Waste Type | Personal Protective Equipment (PPE) | Container Requirements | Disposal Method |
| Solid this compound Waste | Lab coat, safety glasses, chemical-resistant gloves.[4][5] | Tightly closed, suitable, and clearly labeled container.[4][5] | Offer to a licensed chemical disposal company for controlled incineration.[3][4] |
| Contaminated Labware | Lab coat, safety glasses, chemical-resistant gloves.[4][5] | Segregated and sealed container. | Dispose of as unused product via a licensed waste disposal service.[3][5] |
| Empty this compound Containers | Lab coat, safety glasses, chemical-resistant gloves.[4][5] | Original container (prior to decontamination). | Triple-rinse, collect rinsate as chemical waste. Puncture and dispose of the container in a sanitary landfill or recycle.[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
